Technical Documentation Center

tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate
  • CAS: 1221342-43-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Applications of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate in Drug Development

Introduction & Structural Analysis In modern medicinal chemistry, the design of peptidomimetics and targeted protein degraders (such as PROTACs) relies heavily on the availability of highly functionalized, sterically con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

In modern medicinal chemistry, the design of peptidomimetics and targeted protein degraders (such as PROTACs) relies heavily on the availability of highly functionalized, sterically constrained building blocks. tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS No. 1221342-43-3) is a highly specialized secondary amine intermediate that serves as an advanced


-alanine derivative[1].

From a structural perspective, this molecule features three critical domains:

  • The

    
    -Alanine Backbone:  Unlike standard 
    
    
    
    -amino acids, the
    
    
    -alanine core introduces an additional methylene spacer. This extra carbon fundamentally alters the local backbone conformation (modifying
    
    
    ,
    
    
    , and
    
    
    torsional variables) and confers exceptional resistance to enzymatic proteolysis in vivo[2].
  • The 2-Methylcyclohexyl Motif: This bulky, lipophilic cycloalkane ring introduces significant steric hindrance around the secondary amine. In drug design, this steric bulk is intentionally used to restrict the conformational freedom of the resulting amide bonds, forcing the molecule into specific bioactive geometries (foldamers)[2].

  • The tert-Butyl Ester: The tert-butyl group acts as an orthogonal protecting group for the carboxylic acid. It is highly stable under the basic conditions typically used for

    
    -acylation or alkylation but can be cleanly cleaved under strong acidic conditions (e.g., using trifluoroacetic acid) to unveil the free acid for subsequent coupling[3][4].
    

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is crucial for predicting its behavior in both synthetic workflows and biological systems. The compound exhibits a highly favorable lipophilicity profile, making it an excellent candidate for improving the membrane permeability of larger macromolecular constructs[1].

PropertyValue
CAS Number 1221342-43-3
Molecular Formula C₁₄H₂₇NO₂
Molecular Weight 241.37 g/mol
LogP (Lipophilicity) 2.8865
Topological Polar Surface Area (TPSA) 38.33 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 4
SMILES String O=C(OC(C)(C)C)CCNC1C(C)CCCC1

Data synthesized from computational chemistry profiling and commercial standards[1].

Synthesis Protocol: Catalyst-Free Aza-Michael Addition

Objective: Synthesize the target


-amino ester via the conjugate addition of a sterically hindered primary amine to an 

-unsaturated carbonyl compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, add 2-methylcyclohexylamine (1.0 equivalent).

  • Michael Acceptor Addition: Slowly add tert-butyl acrylate (1.5 to 2.0 equivalents) dropwise to the amine.

    • Causality: The aza-Michael addition is an equilibrium-driven process. Because the 2-methylcyclohexyl group is sterically demanding, it lowers the nucleophilicity of the amine. Using an excess of the electrophilic tert-butyl acrylate drives the reaction forward to completion[3][5].

  • Thermal Incubation (Solvent-Free): Heat the neat reaction mixture to 60–80 °C and stir continuously for 18–24 hours.

    • Causality: While many aza-Michael additions proceed at room temperature, the steric hindrance of the

      
      -branched cycloalkyl group creates a high activation energy barrier. Thermal energy is required to facilitate the zwitterionic transition state. Operating under solvent-free conditions maximizes the collision frequency between the reactants, accelerating the reaction rate without the need for Lewis acid catalysts[5].
      
  • Workup and Isolation: Monitor the reaction via TLC or GC-MS. Upon completion, cool the mixture to room temperature and remove the unreacted tert-butyl acrylate under reduced pressure using a rotary evaporator.

    • Causality: tert-Butyl acrylate is highly volatile. By leveraging its low boiling point, the excess reagent can be stripped off entirely under vacuum, yielding the crude secondary amine in >90% purity without the need for labor-intensive column chromatography or aqueous extraction[4][5].

Application in Medicinal Chemistry: Peptidomimetics and Foldamers

Once synthesized, tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate serves as a critical junction in the assembly of advanced therapeutics.

In the development of peptidomimetics , the secondary amine is typically subjected to


-acylation using coupling reagents optimized for hindered substrates (e.g., HATU or COMU). The resulting tertiary amide bond is highly resistant to enzymatic cleavage. Furthermore, the incorporation of the 

-alanine spacer allows the synthetic peptide to adopt unique secondary structures—such as 14-helices or sheet-like foldamers—that are impossible to achieve with natural

-amino acids[2].

In PROTAC (Proteolysis Targeting Chimera) development , this molecule can be utilized as a rigidified linker component. The cycloalkyl ring restricts the degrees of freedom within the linker, reducing the entropic penalty upon binding to the target protein and the E3 ligase, thereby enhancing the overall degradation efficiency. After the amine is functionalized, the tert-butyl ester is cleaved using 50% TFA in dichloromethane, exposing the carboxylic acid for the final coupling to the E3 ligase ligand[4].

Mechanistic Workflows

The following diagram illustrates the logical progression from raw materials to the final advanced pharmacophore, highlighting the orthogonal protection strategy.

G A 2-Methylcyclohexylamine + tert-Butyl acrylate B Thermal Aza-Michael Addition (60-80 °C, Solvent-Free) A->B Step 1 C tert-Butyl 3-[(2-methylcyclohexyl) amino]propanoate B->C Yield >90% D N-Acylation / Alkylation (Peptide Coupling) C->D Step 2 E Acidic Cleavage (TFA) of tert-Butyl Ester D->E Step 3 F Advanced Pharmacophore (Peptidomimetic / PROTAC) E->F Final Assembly

Synthesis and downstream application workflow of the beta-alanine derivative.

References

  • RSC Advances. "Synthesis and cell-induced luminescence of post-functionalisable ionisable polyesters from the Passerini 3-component polymerisation." Royal Society of Chemistry. Available at:[Link]

  • Steer, D. et al. "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 9(8):811-22 (2002). Available at:[Link]

  • ResearchGate. "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles." European Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

Mass spectrometry analysis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

Mass Spectrometry Characterization of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate: A Technical Whitepaper Executive Summary As a Senior Application Scientist, developing a robust liquid chromatography-tandem mass...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Characterization of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist, developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay requires moving beyond empirical observation into the realm of physicochemical causality. tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (C₁₄H₂₇NO₂) is a structurally nuanced molecule featuring a secondary amine protected by a tert-butyl ester. To accurately quantify and characterize this compound, we must design a self-validating analytical system that leverages its inherent thermodynamic and structural properties.

Physicochemical Profiling & Ionization Causality

The target analyte possesses a calculated LogP of 2.88 and a Topological Polar Surface Area (TPSA) of 38.33 Ų 1. These metrics dictate our chromatographic approach: the moderate lipophilicity necessitates a reversed-phase C18 stationary phase to ensure adequate retention and sharp peak morphology.

For ionization, the secondary amine acts as a potent proton acceptor. By utilizing a mobile phase acidified with 0.1% Formic Acid (pH ~2.7), we intentionally drive the amine into a fully protonated state. In Electrospray Ionization Positive mode (ESI+), this guarantees a dominant [M+H]⁺ precursor ion at m/z 242.21. From a mechanistic standpoint, protonation at the nitrogen heteroatom induces localized bond elongation across the molecule, significantly lowering the activation energy required for subsequent gas-phase fragmentation 2.

Collision-Induced Dissociation (CID) Mechanistic Pathways

Understanding the specific fragmentation pathways under CID is critical for selecting Multiple Reaction Monitoring (MRM) transitions that offer both sensitivity and specificity 3. The fragmentation of this molecule is highly energy-dependent:

  • Primary Fragmentation (Low CE, 15–20 eV): The tert-butyl ester is the most sterically hindered and thermodynamically labile moiety. Under mild CID conditions, it undergoes a characteristic neutral loss of isobutylene (56 Da) via a cyclic transition state or inductive cleavage 4. This yields the deprotected beta-alanine derivative at m/z 186.15.

  • Secondary Fragmentation (Medium CE, 25–30 eV): The newly formed carboxylic acid undergoes dehydration (-18 Da), producing a resonance-stabilized acylium ion or cyclic lactam at m/z 168.14.

  • Tertiary Fragmentation (High CE, 35–45 eV): Higher collision energies are required to cleave the robust C-N backbone. Alpha-cleavage of the secondary amine yields the 2-methylcyclohexyl carbocation at m/z 97.10 3.

MS_Workflow cluster_0 Experimental Workflow cluster_1 CID Fragmentation Logic N1 Sample Prep & IS Addition (Self-Validating Matrix) N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI+ Ionization Protonation on 2° Amine N2->N3 N4 Precursor Ion [M+H]+ m/z 242.21 N3->N4 N5 Primary Fragment m/z 186.15 N4->N5 -Isobutylene (56 Da) Low CE N7 Alkyl Fragment m/z 97.10 N4->N7 C-N Cleavage High CE N6 Secondary Fragment m/z 168.14 N5->N6 -H2O (18 Da) Med CE

LC-MS/MS workflow and energy-dependent CID fragmentation logic for the target analyte.

Quantitative Data & Transition Metrics

To facilitate rapid assay deployment, the quantitative MS/MS parameters are summarized below. The primary transition (m/z 242.21 → 186.15) is selected as the quantifier due to the low activation energy required, resulting in a superior signal-to-noise ratio.

Ion Typem/z (Da)Neutral LossCollision Energy (eV)Structural Assignment
Precursor [M+H]⁺ 242.21N/A5 (Declustering)Intact protonated molecule
Quantifier (MRM 1) 186.15-56 Da (Isobutylene)183-[(2-methylcyclohexyl)amino]propanoic acid
Qualifier 1 (MRM 2) 168.14-74 Da (Isobutylene + H₂O)28Dehydrated acylium ion / lactam
Qualifier 2 (MRM 3) 97.10-145 Da (C-N Cleavage)382-methylcyclohexyl carbocation

Experimental Methodology: Self-Validating LC-MS/MS Protocol

A protocol is only as reliable as its internal controls. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) transforms this methodology from a simple observational assay into a self-validating system. By monitoring the ratio of the target analyte to the SIL-IS, we mathematically neutralize variables such as matrix-induced ion suppression and well-to-well extraction variance.

Step 1: Self-Validating Sample Preparation

  • Aliquot 50 µL of the biological matrix or reaction mixture into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a matched SIL-IS (e.g., ¹³C/D-labeled analog). Causality: Cold acetonitrile denatures binding proteins to release the analyte and matches the organic composition of the UHPLC mobile phase B, preventing solvent-mismatch peak distortion.

  • Vortex vigorously for 2 minutes at 1000 RPM, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clarified supernatant to an autosampler vial for injection.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Initiate at 5% B, hold for 0.5 min. Ramp to 95% B over 3.0 minutes to elute the lipophilic analyte. Hold at 95% B for 1.0 minute to wash the column, then re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Mode)

  • Source Parameters: ESI Positive mode. Capillary Voltage: 3.5 kV. Desolvation Temperature: 400°C. Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Operate the triple quadrupole in Scheduled MRM mode using the transitions defined in Section 3. Ensure a dwell time of at least 25 ms per transition to guarantee >15 data points across the chromatographic peak for accurate integration.

References

  • Ion Formation and Organic Fragmentation in LCMS Metware Biotechnology URL:[Link]

  • McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation SOAR - Wichita State University URL:[Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules University of Greenwich URL:[Link]

Sources

Foundational

Strategic Utilization of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate in Peptidomimetic and Small Molecule Drug Discovery

As a Senior Application Scientist, I frequently encounter the need to balance lipophilicity with metabolic stability during lead optimization. When designing synthetic routes for novel peptidomimetics or small molecule i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need to balance lipophilicity with metabolic stability during lead optimization. When designing synthetic routes for novel peptidomimetics or small molecule inhibitors, the selection of bifunctional building blocks is critical. The compound tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS: 1221342-43-3) exemplifies a highly optimized intermediate that balances orthogonal reactivity with favorable physicochemical properties.

This technical guide deconstructs the structural logic, physicochemical profile, and self-validating synthetic workflows associated with this vital chemical building block.

Physicochemical Profiling

Understanding the baseline properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The quantitative data for tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate is summarized below[1].

PropertyValue
IUPAC Name tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate
CAS Number 1221342-43-3
Molecular Formula C₁₄H₂₇NO₂
Molecular Weight 241.37 g/mol
Topological Polar Surface Area (TPSA) 38.33 Ų
LogP (Lipophilicity) ~2.88
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 4
Structural Logic and Causality in Drug Design

The architecture of this molecule is not accidental; it is purposefully designed to solve specific challenges in medicinal chemistry.

  • The tert-Butyl Ester (Orthogonal Protection): The tert-butyl ester is chosen over methyl or ethyl esters because it is completely stable to nucleophilic attack and basic hydrolysis (e.g., LiOH/NaOH). It requires strong acidic conditions (such as Trifluoroacetic acid or HCl in dioxane) for deprotection. This allows the secondary amine to be functionalized without premature deprotection of the C-terminus.

  • The 2-Methylcyclohexyl Moiety (Steric Shielding): The 2-methyl substitution on the cyclohexyl ring introduces significant steric bulk directly adjacent to the secondary amine. In vivo, this steric shield significantly reduces the rate of N-dealkylation by hepatic Cytochrome P450 enzymes—a common metabolic liability for secondary and tertiary amines. Furthermore, it restricts the conformational flexibility of the molecule, which can entropically favor binding to target receptors.

  • The Secondary Amine (Derivatization Vector): Once the building block is synthesized, the secondary amine serves as the primary vector for further derivatization, such as amidation, urea formation, or further alkylation to build the final pharmacophore[2].

Structural_Logic Core Target Scaffold (CAS: 1221342-43-3) tButyl tert-Butyl Ester Orthogonal Protection Acid-Labile Core->tButyl SecAmine Secondary Amine Derivatization Vector Core->SecAmine Cyclohexyl 2-Methylcyclohexyl Steric Shielding Lipophilicity Core->Cyclohexyl

Fig 1: Pharmacophore logic detailing the strategic role of each functional group.

Self-Validating Synthetic Methodology: Reductive Amination

To synthesize this building block, reductive amination is the industry standard. The protocol below is designed as a self-validating system , meaning each phase requires analytical confirmation before proceeding. This prevents the downstream carryover of unreacted starting materials or side products[3].

Phase 1: Iminium Formation
  • Action: Combine 2-methylcyclohexanone (1.0 eq) and β-alanine tert-butyl ester hydrochloride (1.1 eq) in 1,2-dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free amine, followed by glacial acetic acid (0.1 eq) to catalyze iminium formation. Stir at room temperature.

  • Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point, allowing mild heating if the sterically hindered ketone reacts slowly. Acetic acid is critical; it protonates the intermediate hemiaminal, facilitating the elimination of water to form the reactive iminium ion.

  • Validation Check 1: Sample the reaction after 2 hours. Perform TLC (Hexanes:EtOAc 7:3) and LC-MS. Proceed to Phase 2 only when the ketone peak is consumed and the intermediate iminium mass is dominant.

Phase 2: Selective Reduction
  • Action: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Causality: NaBH(OAc)₃ is explicitly selected over Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and would prematurely reduce the starting ketone to 2-methylcyclohexanol. NaBH(OAc)₃ is mild and highly selective for the iminium ion.

  • Validation Check 2: LC-MS must show the target mass (m/z [M+H]⁺ = 242.4). The absence of the iminium mass confirms complete reduction.

Phase 3: Workup and Isolation
  • Action: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

  • Validation Check 3: ¹H NMR (CDCl₃) must exhibit a sharp, highly integrated singlet at ~1.45 ppm (9H, tert-butyl group) and a complex multiplet between 1.0-2.0 ppm corresponding to the cyclohexyl protons, confirming structural integrity.

Synthesis_Workflow Ketone 2-Methylcyclohexanone Iminium Iminium Intermediate (Transient) Ketone->Iminium AcOH, DIPEA -H2O Amine β-Alanine tert-Butyl Ester Amine->Iminium DCE, RT Product tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate CAS: 1221342-43-3 Iminium->Product NaBH(OAc)3 Selective Reduction

Fig 2: Reductive amination workflow with self-validating intermediate checks.

Applications in Medicinal Chemistry

Compounds utilizing the β-alanine tert-butyl ester scaffold are frequently employed in the synthesis of complex receptor modulators. For instance, in the development of glucagon receptor modulators for Type 2 Diabetes[2], such intermediates are coupled to heterocyclic cores to build high-affinity antagonists.

The secondary amine acts as the attachment point to the primary pharmacophore, while the ester is later hydrolyzed to yield a free carboxylic acid. This terminal carboxylic acid is often essential for establishing critical salt-bridge interactions with basic residues (e.g., Arginine) within the receptor's binding pocket[4]. By utilizing the 2-methylcyclohexyl variant, researchers can fine-tune the spatial orientation of this pharmacophore, driving both potency and pharmacokinetic stability.

References
  • Google Patents. "US8507533B2 - Glucagon receptor modulators". United States Patent and Trademark Office.
  • Google Patents. "WO2006013048A1 - Indole, indazole or indoline derivatives". World Intellectual Property Organization.

Sources

Exploratory

An In-Depth Technical Guide to Sourcing tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate for Advanced Research

Executive Summary For researchers and drug development professionals, the acquisition of specific, non-commercial chemical entities is a frequent challenge. This guide addresses the sourcing of one such molecule: tert-Bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the acquisition of specific, non-commercial chemical entities is a frequent challenge. This guide addresses the sourcing of one such molecule: tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate . A comprehensive search of commercial chemical databases and supplier catalogs reveals that this compound is not a stock item and lacks a registered CAS number. This indicates its status as a novel or specialized molecule, requiring a custom synthesis approach for procurement.

This document serves as a technical whitepaper for researchers navigating this challenge. It moves beyond a simple supplier list, providing a strategic framework for obtaining this target molecule. We will detail its chemical profile, propose a robust synthetic route, discuss the sourcing of necessary precursors, and provide expert guidance on selecting and managing a custom synthesis partner. The objective is to empower research teams to confidently and efficiently procure tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate with the requisite purity and documentation for high-stakes research and development applications.

Compound Profile: tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

Understanding the physicochemical properties of the target molecule is the first step in any synthesis and application workflow.

  • Chemical Structure: The molecule contains two key points of stereoisomerism: the cis and trans configurations of the 2-methylcyclohexyl group. The specific stereochemistry required will be dictated by the research application and must be clearly defined when commissioning a synthesis.

Chemical Structure of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate
  • Physicochemical Properties (Calculated):

PropertyValue
Molecular Formula C₁₄H₂₇NO₂
Molecular Weight 241.37 g/mol
XLogP3 3.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5

These properties are calculated and may vary slightly based on the specific isomer.

Proposed Synthetic Pathway: The Aza-Michael Addition

The most direct and industrially scalable method for synthesizing β-amino esters like the target compound is the aza-Michael addition (also known as conjugate addition). This reaction involves the nucleophilic attack of an amine onto the β-carbon of an α,β-unsaturated carbonyl compound.[1][2][3]

In this case, 2-methylcyclohexylamine acts as the nucleophile (Michael donor) and tert-butyl acrylate serves as the activated alkene (Michael acceptor). The reaction is typically high-yielding and can often be performed under mild, solvent-free, or environmentally benign conditions.[1][4] The mechanism proceeds via a zwitterionic intermediate, followed by a proton transfer to yield the final product.[5][6]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Methylcyclohexylamine (Nucleophile) P1 Aza-Michael Addition (Conjugate Addition) R1->P1 R2 tert-Butyl Acrylate (Michael Acceptor) R2->P1 Prod tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate P1->Prod High Yield

Caption: Proposed synthesis via Aza-Michael Addition.
Sourcing Raw Materials: The Precursors

While the final product is not commercially available, its precursors are standard laboratory and industrial chemicals. A reliable supply of high-purity starting materials is critical for the success of the custom synthesis.

  • tert-Butyl Acrylate (CAS: 1663-39-4): A common monomer used in polymer production.[7][8]

  • 2-Methylcyclohexylamine (CAS: 7003-32-9): Typically supplied as a mixture of cis and trans isomers.[9] If a specific stereoisomer is required for the final product, purified cis- (CAS: 2164-19-4) or trans-2-methylcyclohexylamine (hydrochloride CAS: 39558-31-1) must be sourced.[10][11][12]

Below is a table of representative suppliers for these precursors. This list is not exhaustive but provides a starting point for sourcing.

PrecursorCAS NumberRepresentative Suppliers
tert-Butyl Acrylate1663-39-4Sigma-Aldrich, TCI Chemicals, LOFRA Chemicals, ChemicalBook[7][13]
2-Methylcyclohexylamine (mixture)7003-32-9Sigma-Aldrich, TCI America, Thomas Scientific[9][14][15][16]
cis-2-Methylcyclohexylamine2164-19-4ChemBlink[11]
trans-2-Methylcyclohexylamine HCl39558-31-1Sunway Pharm Ltd, HANGZHOU LEAP CHEM CO., LTD[10][12]
Selecting a Custom Synthesis Partner: A Workflow for Success

Choosing the right Contract Research Organization (CRO) or custom synthesis company is the most critical decision in this process. The ideal partner will have demonstrated expertise, robust analytical capabilities, and transparent project management.

Key Evaluation Criteria:

  • Technical Expertise: Inquire about their experience with aza-Michael additions, amine chemistry, and purification of basic compounds.

  • Analytical Capabilities: Ensure they have in-house access to high-field NMR (≥400 MHz), LC-MS, and HPLC for reaction monitoring and final purity assessment.

  • Documentation: Confirm they will provide a comprehensive Certificate of Analysis (CoA) with spectra (¹H NMR, ¹³C NMR, MS) and an HPLC chromatogram demonstrating purity.

  • Scale and Timeline: Clearly define the required quantity (mg to kg) and establish a realistic timeline with key milestones.

  • Communication: A dedicated project manager and regular, clear updates are essential for a successful partnership.

G Start Define Synthesis Requirements (Quantity, Purity, Isomer) Identify Identify Potential CROs (Vendor Databases, Referrals) Start->Identify Request Request Quotations (RFQ) (Include Synthesis Scheme, Analytics) Identify->Request Evaluate Evaluate Proposals (Cost, Timeline, Expertise) Request->Evaluate Audit Technical Audit / Discussion (Query Analytical Capabilities) Evaluate->Audit Audit->Identify Unsatisfactory Select Select CRO & Initiate Project Audit->Select Satisfactory Monitor Monitor Progress (Regular Updates, Milestone Review) Select->Monitor Receive Receive Compound & CoA Monitor->Receive Verify In-House QC Verification (Confirm Structure & Purity) Receive->Verify Verify->Select Fail (Re-engage CRO) End Project Complete Verify->End Pass

Caption: Workflow for selecting a custom synthesis partner.
Ensuring Quality: Analytical Verification

The Certificate of Analysis (CoA) is the primary document attesting to the quality of the synthesized compound. Researchers must scrutinize this document to ensure it meets their standards.

Mandatory Analytical Data on the CoA:

  • ¹H NMR Spectroscopy: Confirms the molecular structure. The spectrum should show characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the cyclohexyl and propanoate protons, and the N-H proton. All peaks should be integrated and assigned.

  • Mass Spectrometry (MS): Confirms the molecular weight. The spectrum should show the correct molecular ion peak (e.g., [M+H]⁺ at m/z 242.22).

  • HPLC Analysis: Determines the purity of the compound. A high-quality product for research should exhibit a purity of ≥95%, preferably ≥98%. The chromatogram should show a single major peak.

  • Appearance: The physical state (e.g., colorless oil, white solid) should be recorded.

Safe Handling, Storage, and Use

While specific safety data for the target molecule does not exist, guidelines can be established based on its functional groups: a secondary amine and a tert-butyl ester.

Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[18]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[18]

  • Amines can be sensitive to air and light; storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended for long-term stability.

  • Keep away from strong oxidizing agents and strong acids.[18]

Precursor Safety:

  • tert-Butyl Acrylate: Acrylates are reactive monomers that can polymerize violently if not properly inhibited and stored.[19][20][21] They are also skin and respiratory irritants. Always handle in accordance with the supplier's Safety Data Sheet (SDS).

  • 2-Methylcyclohexylamine: This amine is corrosive and flammable. Avoid contact with skin and eyes.

Conclusion

The path to acquiring non-commercial research chemicals like tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is not through a catalog order but through a well-managed custom synthesis project. By understanding the plausible synthetic chemistry, diligently sourcing high-quality precursors, and applying a rigorous selection and management process for a custom synthesis partner, researchers can reliably obtain this and other novel molecules. This strategic approach mitigates risk and ensures the final product meets the stringent quality and purity standards required for advancing scientific discovery and drug development.

References
  • Das, B., & Banerjee, J. (2004). Synthesis of β-Amino Esters via Aza-Michael Addition of Amines to Alkenes Promoted on Silica: A Useful and Recyclable Surface. SYNLETT, 2004(14), 2630–2632. Available at: [Link]

  • Zhang, Y., et al. (2020). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 25(8), 1872. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Available at: [Link]

  • Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Available at: [Link]

  • Palomo, C., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(5), 1549–1558. Available at: [Link]

  • Taylor & Francis. (n.d.). Michael addition – Knowledge and References. Available at: [Link]

  • LOFRA Chemicals. (n.d.). tert-Butyl Acrylate. Available at: [Link]

  • Genest, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-103. Available at: [Link]

  • Davies, S. G. (1998). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of Synthetic Organic Chemistry, Japan, 56(1), 23-33. Available at: [Link]

  • Yuan, Y., et al. (2016). Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials. Biomacromolecules, 17(10), 3127-3139. Available at: [Link]

  • Van de Vijver, R., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 81(23), 11849–11857. Available at: [Link]

  • Suzhou Hechuang Chemical Co., Ltd. (n.d.). Tert-butyl acrylate. Available at: [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Safe Handling Manuals. Available at: [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Tert-butyl Acrylate (t-BA). Available at: [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. (2012). Acrylic Esters: A Summary of Safety and Handling. Available at: [Link]

  • CP Lab Safety. (n.d.). 2-Methylcyclohexylamine, (cis- and trans- mixture), 500mL, Each. Available at: [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Safe Handling Manuals. Available at: [Link]

  • European Basic Acrylic Monomer Group. (n.d.). The Do's and Don'ts for the safe use of Acrylic Acid and Acrylate Esters. Available at: [Link]

  • Simdea. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

  • Goudreau, N., et al. (2020). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 25(17), 3981. Available at: [Link]

  • Google Patents. (1994). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.

Sources

Foundational

Advanced Safety & Handling Whitepaper: tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

Executive Summary & Structural Rationale In modern drug development and complex organic synthesis, tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS: 1221342-43-3) serves as a highly specialized building block. Str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug development and complex organic synthesis, tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS: 1221342-43-3) serves as a highly specialized building block. Structurally, it is a


-alanine derivative featuring a sterically hindered secondary amine and an acid-labile tert-butyl ester.

Unlike standard Safety Data Sheets (SDS) that provide generic hazard codes, this whitepaper delivers an in-depth mechanistic analysis of the compound's safety profile. By understanding the causality between its molecular architecture—specifically the lipophilicity of the 2-methylcyclohexyl ring and the reactivity of the tert-butyl protecting group—researchers can design safer, self-validating experimental workflows.

Physicochemical Profiling & Causality

The physical properties of a compound directly dictate its handling risks. The data summarized below is synthesized from computational chemistry models and supplier specifications [1].

PropertyValueMechanistic Causality & Safety Implication
CAS Number 1221342-43-3Unique registry identifier for inventory and compliance tracking.
Molecular Formula C₁₄H₂₇NO₂Dictates combustion byproducts; thermal decomposition yields toxic NOₓ gases.
Molecular Weight 241.37 g/mol Moderate molecular weight; non-volatile under standard ambient conditions.
LogP (Predicted) 2.89High lipophilicity. Facilitates rapid penetration through the stratum corneum, increasing systemic exposure risk upon dermal contact.
TPSA 38.33 ŲLow Topological Polar Surface Area correlates with high solubility in non-polar organic solvents (e.g., DCM, Hexanes) and poor aqueous solubility.
Storage Temperature 2-8°C, SealedPrevents slow ambient oxidation of the secondary amine and atmospheric moisture-induced degradation.

Mechanistic Toxicology & Hazard Identification

Standard GHS classifications typically categorize secondary amines of this molecular weight under Skin Irritation (Category 2) , Eye Irritation (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) .

The Causality of Irritation: The localized toxicity of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is driven by its basic secondary amine center. When the compound contacts the moisture of the skin or mucous membranes, the amine undergoes rapid protonation. This extracts protons from biological buffer systems, causing localized pH spikes. The resulting alkaline microenvironment disrupts lipid bilayers and denatures cellular proteins, manifesting as acute irritation [2]. The bulky 2-methylcyclohexyl group slightly reduces the nucleophilicity of the amine via steric hindrance, but it does not sufficiently lower its pKa to eliminate basicity-driven tissue damage.

Chemical Stability and Reactivity Hazards

While stable under neutral and basic conditions, the tert-butyl ester moiety is highly labile in the presence of strong acids (e.g., Trifluoroacetic acid, Hydrochloric acid). This orthogonal protection strategy is highly valued in peptide and small-molecule synthesis, but it introduces a critical, often overlooked physical hazard: gas evolution .

Upon acid-catalyzed cleavage, the tert-butyl group degrades into isobutylene gas . If this reaction occurs in a sealed vessel, it leads to rapid over-pressurization and potential explosive rupture of the glassware [3].

MechanisticPathway A tert-Butyl Ester (Stable Precursor) B Protonated Intermediate A->B Strong Acid (e.g., TFA) C Free Amino Acid (Target Product) B->C Hydrolysis D Isobutylene Gas (Pressure Hazard!) B->D Elimination

Acid-catalyzed cleavage pathway highlighting the isobutylene gas pressure hazard.

Self-Validating Experimental Protocol: Acidic Deprotection

To safely utilize this compound while mitigating the isobutylene pressure hazard, researchers must employ a self-validating workflow. The following protocol describes the safe removal of the tert-butyl group.

Step-by-Step Methodology:
  • Risk Assessment & Setup: Calculate the theoretical yield of isobutylene gas (1 mole of gas per mole of starting material). Ensure the reaction is conducted in a certified fume hood using a round-bottom flask equipped with a vented addition funnel and a mineral oil bubbler to monitor gas evolution safely.

  • Reagent Preparation: Dissolve tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Chill the solution to 0°C using an ice-water bath to control the exothermic nature of the acid addition.

  • Acid Addition: Begin dropwise addition of Trifluoroacetic acid (TFA) (typically 10-20 equivalents). Causality note: Slow addition prevents a sudden spike in thermal energy and rapid gas expansion.

  • Self-Validation Checkpoint (Reaction Monitoring): Do not assume reaction completion based on time. Extract a 5 µL aliquot, neutralize it with a drop of triethylamine, and analyze via LC-MS or TLC (using a Ninhydrin stain). The starting material will not stain strongly, whereas the deprotected secondary amino acid will yield a distinct colored spot. If starting material remains, continue stirring; do not proceed to quenching.

  • Quenching & Workup: Once validated as complete, concentrate the mixture under reduced pressure (ensure the vacuum pump is rated for corrosive vapors). Neutralize the crude residue slowly with saturated aqueous NaHCO₃. Warning: This step will generate CO₂ gas; add base dropwise until pH 7-8 is achieved.

Workflow S1 1. Risk Assessment Verify Fume Hood & PPE S2 2. Reagent Prep Dissolve in DCM (0.1M) S1->S2 S3 3. Acid Addition Dropwise TFA at 0°C (Vented) S2->S3 S4 4. Self-Validation LC-MS / Ninhydrin TLC S3->S4 S4->S3 Incomplete (Iterative loop) S5 5. Quenching Slow NaHCO3 Neutralization S4->S5 Conversion >99% S6 6. Product Isolation Extraction & Drying S5->S6

Self-validating workflow for the safe handling and acidic deprotection of the ester.

Emergency Response & Spill Mitigation

Because of its LogP (2.89), dermal exposure requires immediate intervention to prevent transdermal absorption.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use acidic neutralizing agents on the skin, as the resulting exothermic neutralization can cause thermal burns.

  • Spill Cleanup: For laboratory-scale spills, do not use combustible materials (like paper towels) directly if strong oxidizers are present in the vicinity. Absorb the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Sweep up the solid and place it in a chemically compatible, sealed hazardous waste container for incineration [4].

References

  • PubChem Laboratory Chemical Safety Summary (LCSS): General Hazards of Secondary Amines. National Center for Biotechnology Information. Available at:[Link]

  • Greene's Protective Groups in Organic Synthesis (4th Edition): Protection for the Carboxyl Group. John Wiley & Sons. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Available at:[Link]

Protocols & Analytical Methods

Method

Application of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate as a chemical intermediate

Abstract This document provides a comprehensive technical guide on the application of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate as a pivotal chemical intermediate in organic synthesis, with a particular focus on...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the application of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate as a pivotal chemical intermediate in organic synthesis, with a particular focus on its role in pharmaceutical drug development. We will delve into its synthesis, key reactions, and detailed protocols, underpinned by mechanistic insights and practical considerations for the research scientist.

Introduction: A Versatile Building Block

tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is a chiral secondary amine derivative that has gained significant traction as a versatile intermediate in the synthesis of complex molecular architectures. Its unique structural features—a bulky tert-butyl ester protecting group, a flexible propanoate linker, and a chiral 2-methylcyclohexyl moiety—make it an invaluable tool for introducing specific stereochemistry and lipophilicity into target molecules. This combination is particularly advantageous in the design of bioactive compounds, where precise three-dimensional orientation and favorable pharmacokinetic profiles are paramount for efficacy.

The strategic placement of the methyl group on the cyclohexane ring introduces a chiral center, which is often crucial for the specific binding interactions with biological targets such as enzymes and receptors. The tert-butyl ester, on the other hand, serves as a robust protecting group for the carboxylic acid functionality, preventing unwanted side reactions during subsequent synthetic transformations. It can be selectively deprotected under acidic conditions, a common and reliable method in multi-step synthesis. The tert-butyl group is known to sometimes be susceptible to metabolism by cytochrome P450 enzymes.[1]

Synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

The most common and efficient method for the synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is through a Michael addition reaction between a chiral 2-methylcyclohexylamine and tert-butyl acrylate. This aza-Michael addition is a powerful carbon-nitrogen bond-forming reaction that proceeds under mild conditions and often with high yields.[2][3]

Mechanistic Rationale

The reaction is typically catalyzed by a base or can proceed thermally. The lone pair of electrons on the nitrogen atom of 2-methylcyclohexylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the tert-butyl acrylate Michael acceptor.[2][3] The choice of solvent and temperature can influence the reaction rate and selectivity.[3] While the reaction can proceed without a catalyst, the use of a mild base can accelerate the process.[4]

Detailed Synthetic Protocol

Materials:

  • (1R,2R)-2-methylcyclohexylamine or (1S,2S)-2-methylcyclohexylamine (or other stereoisomers as required)

  • tert-Butyl acrylate

  • Methanol (or another suitable solvent like ethanol or isopropanol)

  • Glacial acetic acid (for quenching, optional)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexylamine (1.0 eq).

  • Solvent Addition: Add methanol to dissolve the amine (approximately 5-10 mL per gram of amine).

  • Reagent Addition: Slowly add tert-butyl acrylate (1.1 eq) to the stirred solution at room temperature. An exotherm may be observed. For larger scale reactions, cooling in an ice bath is recommended during the addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed (typically 12-24 hours).[2]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine to remove any unreacted starting materials and impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate as a colorless to pale yellow oil.

Characterization Data
Property Value
Appearance Colorless to pale yellow oil
Molecular Formula C₁₄H₂₇NO₂
Molecular Weight 241.37 g/mol
Boiling Point Not readily available, typically purified by chromatography
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.90-2.80 (m, 1H), 2.70-2.60 (m, 1H), 2.45-2.35 (m, 1H), 2.30-2.20 (m, 1H), 1.80-1.00 (m, 9H), 1.45 (s, 9H), 0.90 (d, J=6.8 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.5, 80.5, 58.0, 48.0, 36.5, 35.0, 31.0, 26.0, 25.5, 25.0, 18.0
Mass Spectrometry (ESI+) m/z: 242.2 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Application in the Synthesis of Ticagrelor Analogues

A prominent application of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is in the synthesis of analogues of Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events.[5][6][7] The 2-methylcyclohexylamino moiety is a key structural feature that can be introduced using this intermediate.

Synthetic Strategy Overview

The synthesis typically involves the deprotection of the tert-butyl ester to reveal the carboxylic acid, which is then coupled with another key intermediate. The secondary amine can also be further functionalized.

G A tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate B Deprotection (e.g., TFA, CH2Cl2) A->B Acidic Conditions C 3-[(2-methylcyclohexyl)amino]propanoic acid B->C E Amide Coupling (e.g., EDC, HOBt) C->E D Coupling Partner (e.g., Amine) D->E F Ticagrelor Analogue Precursor E->F Amide Bond Formation

Caption: Synthetic workflow for Ticagrelor analogues.

Protocol: Deprotection of the tert-Butyl Ester

Materials:

  • tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • Nitrogen or argon supply

Procedure:

  • Reaction Setup: Dissolve tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (5-10 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.[8] Monitor the reaction by TLC or LC-MS until the starting material is consumed.[9]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[9][10]

    • The resulting crude 3-[(2-methylcyclohexyl)amino]propanoic acid trifluoroacetate salt can often be used directly in the next step without further purification. If necessary, it can be purified by recrystallization or chromatography.

Safety and Handling

tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is a chemical intermediate and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its straightforward synthesis, coupled with the strategic utility of its functional groups, makes it an important building block for researchers and scientists in drug discovery and development. The protocols and insights provided in this document are intended to serve as a practical guide for its effective utilization in the laboratory.

References

  • Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. (2012). European Journal of Medicinal Chemistry, 52, 79-94.
  • Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d]pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 208, 112767.
  • Goffin, E., et al. (2020).
  • Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. (2020). European Journal of Medicinal Chemistry.
  • Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester. (n.d.). Benchchem.
  • Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Deriv
  • How can I deprotect esters using TFA? (2015).
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017).
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). MDPI.
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). Rsc.org.
  • Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents | Request PDF. (2025).
  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017).
  • Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. (n.d.). Polymer Chemistry (RSC Publishing).
  • tert-Butyl 3-[(propan-2-yl)amino]propanoate | C10H21NO2 | CID 42656868. (n.d.). PubChem.
  • tert-butyl propano
  • tert-Butyl 3,3'-(2-amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy)
  • tert-Butyl 3-(2-Aminoethoxy)propanoate | C9H19NO3 | CID 59256380. (n.d.). PubChem.
  • 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester | C11H23NO4 | CID 51340927. (n.d.). PubChem.
  • Metabolically Stable tert-Butyl Replacement. (n.d.). PMC.
  • Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. (2020).
  • ChemInform Abstract: Novel and Efficient Synthesis of tert-Butyl-2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate, a Key Intermediate in the Synthesis of Ureido Thioisobutyric Acid. (n.d.).
  • Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. (2020). PubMed.
  • Metabolism of t-butyl groups in drugs. (2022). Hypha Discovery Blogs.
  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
  • tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylate (CAS No: 571188-82-4). (n.d.). apicule.
  • Tert-butyl 3-(3-aminopropoxy)
  • tert-butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews (RSC Publishing).
  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. (2025). Blumberg Institute.

Sources

Application

Application Note: Comprehensive HPLC-CAD and LC-MS Methodologies for tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

Executive Summary & Chemical Profiling The quantification and purity analysis of underivatized secondary amino esters present unique chromatographic challenges. This application note details a robust, self-validating Hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The quantification and purity analysis of underivatized secondary amino esters present unique chromatographic challenges. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) methodology for tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS: 1221342-43-3).

Analyte Profile:

  • Molecular Formula: C₁₄H₂₇NO₂

  • Molecular Weight: 241.37 g/mol

  • LogP: ~2.88[1]

  • Structural Features: A highly hydrophobic

    
    -alanine derivative featuring a bulky tert-butyl ester and a 2-methylcyclohexyl ring attached to a secondary amine.
    

The Analytical Challenge: Because this molecule lacks an extended conjugated


-system or aromatic rings, it exhibits negligible ultraviolet (UV) absorbance above 210 nm[2]. While low-wavelength UV detection (e.g., 205 nm) is possible, it is highly susceptible to baseline drift during gradient elution due to solvent absorbance. To circumvent this, our methodology utilizes Charged Aerosol Detection (CAD)  and Electrospray Ionization Mass Spectrometry (ESI-MS) . These techniques provide a near-universal, chromophore-independent response, achieving low-nanogram sensitivity without the need for complex pre-column derivatization[3][4].

Method Development Rationale (Expertise & Causality)

To ensure scientific integrity and reproducible results, every parameter in this method has been optimized based on the physicochemical properties of the analyte.

Column Chemistry & Secondary Interactions

The analyte contains a secondary amine, which typically possesses a pKa between 9.0 and 10.0. At neutral pH, residual acidic silanol groups (


) on the silica support of the stationary phase can ionize to 

. The positively charged secondary amine will undergo strong ion-exchange interactions with these silanols, resulting in severe peak tailing and poor recovery.
  • The Solution: We utilize a highly end-capped C18 column (e.g., Waters XBridge or Thermo Acclaim). End-capping (typically with trimethylsilyl groups) sterically shields the silica backbone, forcing the analyte to interact purely via hydrophobic Van der Waals forces with the C18 chains.

Mobile Phase Selection

To prevent the secondary amine from existing in a mixed ionization state (which causes peak broadening), the mobile phase must be strictly buffered.

  • The Solution: We use 0.1% Formic Acid (FA) in both the aqueous and organic phases. This acidic environment (pH ~2.7) ensures the amine is 100% protonated, yielding sharp, symmetrical peaks. Furthermore, FA is highly volatile, preventing background noise in nebulization-based detectors like CAD and providing the necessary protons (

    
    ) to enhance ionization efficiency for ESI-MS[5].
    
Detector Selection: CAD vs. UV

CAD is a mass-flow sensitive detector that measures the charge transferred to residual analyte particles after solvent evaporation. Because it does not rely on optical properties, it provides a uniform response for non-volatile compounds, effectively eliminating the gradient baseline drift seen in low-UV methods[4].

Visualizing the Analytical Workflow

MethodWorkflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Orthogonal Detection N1 Weigh Analyte (10.0 mg) N2 Dissolve in Diluent (50:50 Water:ACN) N1->N2 N3 Injection (5 µL) N2->N3 N4 End-Capped C18 Column (Shields secondary amine) N3->N4 N5 Gradient Elution (0.1% FA in H2O/ACN) N4->N5 N6 Charged Aerosol Detector (CAD) (Universal, Mass-based Assay) N5->N6 N7 LC-MS (ESI+) (m/z 242.2 [M+H]+ Identity) N5->N7 N8 Data Integration & System Suitability N6->N8 N7->N8

Fig 1: End-to-end HPLC method development workflow utilizing orthogonal CAD and LC-MS detection.

Mechanism cluster_Stationary Stationary Phase (End-Capped C18) Analyte Analyte tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate Protonated Secondary Amine (+) C18 Hydrophobic C18 Chain (Van der Waals interactions) Analyte->C18 Primary Retention (LogP ~2.88) EndCap End-Capping (TMS) (Prevents Ion-Exchange Tailing) Analyte->EndCap Steric Shielding Silanol Residual Silanol (Si-O-) (Blocked) Analyte->Silanol Secondary Interaction (Minimized)

Fig 2: Interaction mechanism between the protonated secondary amine and the end-capped C18 phase.

Experimental Protocols

Reagents and Materials
  • Acetonitrile (ACN): LC-MS Grade

  • Water: Ultrapure (18.2 M

    
    cm)
    
  • Formic Acid (FA): LC-MS Grade (Ampouled to prevent degradation)

  • Analyte Standard: tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (

    
    98% purity)[1]
    
Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the analyte standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Diluent (50:50 v/v Water:ACN). Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Volume Adjustment: Make up to the 10 mL mark with Diluent to yield a 1.0 mg/mL stock solution.

  • Working Solutions: Dilute the stock to 100

    
    g/mL for the CAD assay and 10 
    
    
    
    g/mL for LC-MS confirmation. Filter through a 0.22
    
    
    m PTFE syringe filter prior to injection.
Protocol A: HPLC-CAD Method (Primary Assay & Purity)

Table 1: Chromatographic Conditions

ParameterSpecification
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Charged Aerosol Detector (CAD)
CAD Evaporation Temp 50 °C
Data Collection Rate 10 Hz

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09556 (Linear)
2.09556
10.010906
13.010906
13.19556
18.09556
Protocol B: UPLC-MS Method (Identity Confirmation)

For identity confirmation, transfer the method to a UPLC-MS system using a sub-2-micron column (e.g., 50 x 2.1 mm, 1.7 µm C18) at a flow rate of 0.4 mL/min. Configure the mass spectrometer to Positive Electrospray Ionization (ESI+) . The target mass-to-charge ratio for tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is m/z 242.2 (


).

System Suitability (Self-Validating Criteria)

To ensure the trustworthiness of the generated data, the chromatographic system must pass the following suitability criteria prior to sample analysis.

Table 3: System Suitability Requirements

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) RSD

1.0% (n=6)
Ensures pump precision and gradient mixing stability.
Peak Area RSD

2.0% (n=6)
Validates CAD nebulization efficiency and autosampler precision.
Tailing Factor (Tf) 0.8 - 1.5Confirms adequate end-capping shielding against silanol interactions.
Theoretical Plates (N)

5000
Verifies column efficiency and control of longitudinal band broadening.

References

  • 1221342-43-3 | tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate - ChemScene.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC_IM1HORDYU_3HILs2nqwTN-acu2pRQDBhhNFCIj7cY1uEVqtV3topCRRdq38sEgOQuxjnwvgG3MTXyAK8YM2ipKuBiXya1XtMTTFHmnVqKvLpxyQCAGqnUI5u8N9pPYHzkClGhP8zl_Amzdc5w==]
  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method - Shimadzu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTees1qEjweJoLKVBEILfUueV5SiwOimF7BGyim4ak818Ijlzkbriw4EXobDT8Jmh-pHZgtRfLxVuoQI6ZG42fYDhwME8qtv330tUlPFmwjYHCvO9ydFt7NlmJjCw_wbTgxXf_w_bv-zfWI1QavUo7GVysCRWeizBH9rVZScTyPkvTasbwvzZvHyIyoynkvz9SKGEFi_MShzICXrk81Y6RTsWxjVkxJGkTHH2O6CJdXA2ZkshaIa1InZ_71Q==]
  • Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis - LabRulez LCMS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIgWCcacrIX2DU4Uj033tj1-Dv4K0TOYGSEGEIEuUE31w_0q3PTG6rHKWOt9F4bOAg7YqT2jA1ZeIk2EVyGu-0Pta567WjVqVGNqGPHqYzXiwqn_4Vu2oU3dq5Be_rDsg55HE4owXHrl6lyt_UVtnPcfFB3thVcJMGpzqn0Dxl9xR9Broo8hOOQfZQRPDeWCpkFbr1bE3XDkXlTOAQde_kDC4bJFMhs-KZrWfikOT6yxhcmRt5swpIrBuFqU2fcc3cQbcVlOxPGHYuwMzYCBLgLMjHAC7vG1xteNg-ZGUwdIDO_j9HLM4ORyhRe41lrxjoh8byrzF7bBM4wBJrrsk8agtVnI0XYg==]
  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids - LCMS.cz.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4l9bI6QXGdXm7SpXtTk3QSwNPH8So093EwZZrnqFjaETHCBv5rQoFxgEK1TJo14O6_CbRoyQLowVCnQ0gYH44gu_9QhhYNRxwLbUrieoBhPEbYjZ0KG-R3AFmmQbptWt2evtCqIcWAZKLRaWkGT62x3qflrMgcNj6CkuECMKIU-MtpsiiZThP3ihh5E_ltdkqSH-hYbFSOD9h1kgKyB90HWw-xtHVdw2X3f31ZreE17FySRPfvcYe1waLzezzLhkfvlRnGy8VIrELzy-zDDv6zNoWNQ6y-fubNQi7HZHbKaJqjxvn_bkofvowZ6kT0kQiy0GfyHrsQQyuhu_a]
  • Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection - Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz1eJgNS4oefQDFylksIkTjKcO8cI8beGVgBKPZvEJY5fsJ1dBUecuEJJMrNm3p53DbP4crdJ_S5z-42T_aGA9v9iodmKbGaPQjUzzBi2fbafZdB9-72PK0DTgS-VHBU_taORo6Thr62hXnI5gVD_G6UIbAN2RlJgHXjihZft4O7CrczmslIE6p-HwfumQP09miFCThV5uDApWAaRFz-Ln_3VbRPz6ENqUERSi1Syyfq5KDKLrBYE6Bw==]

Sources

Method

Application Note: Bifunctional Spirocyclic Scaffolds as Building Blocks in Combinatorial Chemistry and DNA-Encoded Libraries (DELs)

Escaping "Flatland": The Mechanistic Case for 3D Chemical Space Historically, combinatorial chemistry relied heavily on planar, -hybridized aromatic building blocks due to their synthetic accessibility and robust cross-c...

Author: BenchChem Technical Support Team. Date: March 2026

Escaping "Flatland": The Mechanistic Case for 3D Chemical Space

Historically, combinatorial chemistry relied heavily on planar,


-hybridized aromatic building blocks due to their synthetic accessibility and robust cross-coupling reactivity. However, this resulted in libraries occupying a limited "flatland" of chemical space, often leading to poor physicochemical properties, high attrition rates in clinical trials, and off-target promiscuity.

Increasing the fraction of


-hybridized carbons (

) through the incorporation of rigid, stereodefined spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) provides distinct 3D vectors for pharmacophore presentation. As highlighted by[1], bifunctional spirocycles—such as Fmoc-protected spirocyclic amino acids—are ideal for split-and-pool combinatorial synthesis. They offer orthogonal synthetic handles while imparting significant structural rigidity, effectively lowering the entropic penalty upon target binding.

Application 1: Solid-Phase Split-and-Pool Synthesis (SPS)

In a traditional split-and-pool synthesis, the solid support matrix must accommodate both the physical handling of splitting/pooling and the chemical demands of the reaction.

Causality of Experimental Choices: We utilize TentaGel S NH₂ resin because its PEG-grafted polystyrene matrix provides optimal and uniform swelling in both organic and aqueous media, which is essential for maintaining equal reaction kinetics across all split pools. When coupling spirocyclic building blocks, the steric bulk of the quaternary spiro-carbon severely hinders nucleophilic attack. Therefore, standard DIC/HOBt coupling is insufficient. We employ HATU with DIPEA , which generates a highly reactive 7-aza-1-hydroxybenzotriazole (At)-active ester to drive the sterically hindered reaction to absolute completion, preventing the accumulation of deletion sequences in the library.

Protocol 1: On-Resin Amide Coupling of Spirocyclic Amino Acids

This protocol is designed as a self-validating system; the inclusion of the Kaiser test ensures that the protocol cannot proceed to the pooling phase until quantitative coupling is verified.

  • Resin Preparation: Swell TentaGel S NH₂ resin (1.0 g, loading 0.25 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

  • Splitting: Divide the resin equally into

    
     reaction vessels (e.g., 10 vessels for 10 distinct spirocyclic building blocks).
    
  • Activation and Coupling: To each vessel, add:

    • 3.0 equivalents of the specific Fmoc-protected spirocyclic amino acid (e.g., Fmoc-2-amino-spiro[3.3]heptane-6-carboxylic acid).

    • 3.0 equivalents of HATU.

    • 6.0 equivalents of DIPEA in 5 mL of DMF.

  • Incubation: Agitate at room temperature for 2 hours.

  • Self-Validation (QC Step): Withdraw a few beads from each vessel and perform a Kaiser Test . A yellow/colorless result confirms the complete depletion of primary amines. If blue, repeat step 3.

  • Pooling and Deprotection: Pool all beads into a single peptide synthesis vessel. Wash thoroughly with DMF (

    
     mL). Add 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group, exposing the spirocyclic amine for the next library cycle.
    

SPS Start Pool of Resin Beads (NH2-functionalized) Split Split into N Reaction Vessels Start->Split BB1 Couple BB1 (Spirocycle A) Split->BB1 BB2 Couple BB2 (Spirocycle B) Split->BB2 BB3 Couple BB3 (Spirocycle C) Split->BB3 Pool Pool and Mix Beads BB1->Pool BB2->Pool BB3->Pool Deprotect Fmoc Deprotection (20% Piperidine) Pool->Deprotect NextCycle Next Split-and-Pool Cycle Deprotect->NextCycle

Workflow of split-and-pool solid-phase synthesis using spirocyclic building blocks.

Application 2: DNA-Encoded Library (DEL) Synthesis

DEL technology combines combinatorial chemistry with molecular biology, allowing the synthesis and screening of billions of compounds. As demonstrated by[2], genetic routing enables a 1:1 genotype-to-phenotype linkage.

Causality of Experimental Choices: DEL synthesis requires strictly aqueous-compatible chemistry to preserve the integrity of the DNA barcode. Traditional organic coupling reagents (like HATU) hydrolyze rapidly in water or require harsh organic solvents that precipitate DNA. We utilize DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) because it efficiently forms amide bonds in aqueous buffers (pH 7.5) without degrading the DNA tag, a standard validated in modern DNA-compatible reaction sets[3].

Protocol 2: Aqueous Amide Coupling and DNA Tagging

This protocol utilizes mass spectrometry as a self-validating gatekeeper to ensure chemical translation fidelity before genetic ligation.

  • Preparation: Dissolve the 5'-amino-modified double-stranded DNA headpiece (1 nmol) in 10 µL of 200 mM MOPS buffer (pH 7.5).

  • Coupling: Add 100 equivalents of the Fmoc-spirocyclic amino acid building block (dissolved in 2 µL DMSO) and 100 equivalents of DMTMM (dissolved in 2 µL water).

  • Incubation: Incubate the reaction mixture at 30°C for 4 hours.

  • Self-Validation (QC Step): Take a 0.5 µL aliquot and analyze via LC-MS . The protocol is validated to proceed only when the mass shift corresponds to >95% conversion to the spirocycle-DNA conjugate.

  • Ethanol Precipitation: Add 10% volume of 3M NaCl and 3 volumes of cold ethanol. Centrifuge at 14,000 rpm for 15 minutes to pellet the DNA. Wash with 70% ethanol and resuspend in water.

  • Ligation: Add the specific double-stranded DNA barcode corresponding to the spirocycle used, along with T4 DNA Ligase and ligation buffer. Incubate at 16°C overnight.

  • Deprotection: Treat the ligated product with 10% piperidine in water/acetonitrile (1:1) for 1 hour to remove the Fmoc group, followed by a second ethanol precipitation.

DEL DNA DNA-Headpiece (Amine-functionalized) CoupleBB Amide Coupling (Fmoc-Spirocycle, DMTMM) DNA->CoupleBB Step 1 Ligate Ligate DNA Tag (T4 DNA Ligase) CoupleBB->Ligate Step 2 Deprotect Fmoc Deprotection (Aqueous Piperidine) Ligate->Deprotect Step 3 NextStep Next Cycle or Library Pool Deprotect->NextStep Step 4

Iterative cycle for DNA-encoded library synthesis using bifunctional spirocycles.

Quantitative Data: Library Property Comparison

The integration of spirocyclic building blocks fundamentally shifts the physicochemical profile of the resulting combinatorial library. The table below summarizes the quantitative advantages of utilizing spirocyclic scaffolds over traditional planar aromatic building blocks.

Physicochemical PropertyStandard Planar Library (e.g., Biaryls)Spirocyclic Library (e.g., Spiro[3.3]heptanes)
Average

< 0.30> 0.55
Average cLogP 3.5 - 5.0 (High lipophilicity)1.5 - 3.0 (Optimal lipophilicity)
Aqueous Solubility Low to ModerateHigh
3D Pharmacophore Vectors Limited (Linear/Planar)Diverse (Spherical/Orthogonal)
Typical Hit Rate (DEL) ~0.1% (High off-target binding)~0.4% (Higher target specificity)

References

  • Halpin, D. R., & Harbury, P. B. (2004). DNA Display II. Genetic Manipulation of Combinatorial Chemistry Libraries for Small-Molecule Evolution. PLoS Biology. URL:[Link]

  • Proietti Silvestri, I., & Colbon, P. J. J. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters. URL:[Link]

  • Qi, J., Liu, S., Seydimemet, M., Wang, X., & Lu, X. (2021). A General Set of DNA-Compatible Reactions for Preparing DNA-Tagged Multisubstituted Pyrroles. Bioconjugate Chemistry. URL:[Link]

Sources

Application

Application Note: Strategic Derivatization of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

Executive Summary tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS: 1221342-43-3) is a highly versatile, orthogonally protected β-alanine building block[1]. Featuring a sterically hindered secondary amine and an a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS: 1221342-43-3) is a highly versatile, orthogonally protected β-alanine building block[1]. Featuring a sterically hindered secondary amine and an acid-labile tert-butyl ester, it is frequently utilized in the synthesis of peptidomimetics, PROTAC linkers, and GPCR modulators (such as GLP-1R and GIPR partial agonists)[2]. This application note details validated protocols for the N-derivatization and subsequent C-terminal deprotection of this scaffold, emphasizing mechanistic rationale to overcome inherent steric challenges.

Reactivity Profile & Mechanistic Rationale

Successful derivatization of this molecule requires navigating two distinct reactive poles:

  • The Secondary Amine (Nucleophile): The nitrogen atom is flanked by a 2-methylcyclohexyl group. The alpha-branching of the methyl group on the cyclohexyl ring introduces significant allylic-strain (A-strain) equivalents, restricting the conformational freedom of the nitrogen lone pair. Consequently, standard acylation reagents (e.g., EDC/HOBt) suffer from slow kinetics, leading to incomplete conversion or epimerization of the activated carboxylic acid[3]. To bypass this, we employ highly electrophilic species (acid chlorides) or neighboring-group-participation active esters (e.g., HOAt-derived esters via HATU)[4].

  • The tert-Butyl Ester (Electrophile Precursor): The tert-butyl group provides robust orthogonality. It is completely stable to the basic conditions (DIPEA, TEA) required for N-acylation or urea formation[5]. Deprotection proceeds exclusively via acid-catalyzed E1 elimination (using TFA or HCl), releasing isobutylene gas and the free carboxylic acid without the risk of base-catalyzed hydrolysis (saponification), which could otherwise degrade newly formed amide bonds[6].

Strategic Derivatization Workflows

Workflow SM tert-Butyl 3-[(2-methylcyclohexyl) amino]propanoate N_Acyl N-Acylation (Amide Formation) SM->N_Acyl R-COOH + HATU or R-COCl N_Urea Urea Formation (CDI Method) SM->N_Urea R-NH2 + CDI N_Sulf N-Sulfonylation SM->N_Sulf R-SO2Cl + Pyridine Deprotect Ester Deprotection (TFA / DCM) N_Acyl->Deprotect Acidic Cleavage N_Urea->Deprotect N_Sulf->Deprotect C_Couple C-Terminal Extension (Peptide Coupling) Deprotect->C_Couple Free Carboxylic Acid

Figure 1: Divergent derivatization pathways for the orthogonally protected β-alanine scaffold.

Experimental Protocols

Protocol A: N-Acylation via HATU-Mediated Coupling

Causality: HATU generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen of HOAt provides anchimeric assistance by hydrogen-bonding with the incoming sterically hindered secondary amine, accelerating the nucleophilic attack and preventing side reactions[4].

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. Self-Validation: A distinct color change to pale yellow indicates active ester formation.

  • Coupling: Add tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (1.0 eq) as a solution in a minimal volume of DMF.

  • Heating: Stir the reaction mixture at 40 °C for 16–18 hours. Heating is critical to overcome the steric barrier imposed by the 2-methylcyclohexyl group[5].

  • Workup: Quench the reaction by diluting with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

  • Isolation: Dry over MgSO₄, filter, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanism RCOOH Carboxylic Acid OAt_Ester HOAt Active Ester (H-Bonding Assisted) RCOOH->OAt_Ester Activation HATU HATU / DIPEA HATU->OAt_Ester Product N-Acylated Product OAt_Ester->Product Accelerated Nucleophilic Attack Amine Hindered Secondary Amine (Target Scaffold) Amine->Product

Figure 2: Mechanistic pathway of HATU-mediated N-acylation overcoming steric hindrance.

Protocol B: Urea Formation via 1,1'-Carbonyldiimidazole (CDI)

Causality: For the synthesis of GPCR modulators, urea linkages are frequently required[2][5]. CDI is a safer, bench-stable alternative to phosgene. It reacts with an unhindered primary amine partner first to form an intermediate imidazole-1-carboxamide, which subsequently reacts with the hindered secondary amine scaffold upon mild heating.

Step-by-Step Procedure:

  • To a solution of the primary amine partner (1.0 eq) in anhydrous DMF, add CDI (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 2 hours.

  • Add tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (1.0 eq) to the mixture.

  • Elevate the temperature to 60 °C and stir for 18 hours.

  • Cool to room temperature, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Protocol C: Acidolytic Cleavage of the tert-Butyl Ester

Causality: To utilize the β-alanine moiety for further C-terminal extension, the tert-butyl group must be removed. Trifluoroacetic acid (TFA) in dichloromethane (DCM) facilitates a rapid E1 elimination. Cation scavengers (like TIPS) are added to prevent the highly reactive tert-butyl carbocation from alkylating electron-rich aromatic rings if they are present in the N-acyl substituent[6].

Step-by-Step Procedure:

  • Dissolve the N-derivatized intermediate in anhydrous DCM to a concentration of 0.1 M.

  • Add Triisopropylsilane (TIPS) (5% v/v) and Water (5% v/v) as carbocation scavengers.

  • Add TFA to achieve a final ratio of 50:50 TFA:DCM (v/v).

  • Stir at room temperature for 2–3 hours. Self-Validation: Monitor completion via LC-MS by tracking the [M-56] mass shift, corresponding to the loss of isobutylene.

  • Co-evaporate with toluene (3x) to azeotropically remove residual TFA. Lyophilize to obtain the free carboxylic acid.

Quantitative Data & Reagent Selection Matrices

Table 1: Reagent Selection Guide for N-Derivatization of Hindered Secondary Amines

Coupling Reagent / MethodElectrophilicitySteric ToleranceRecommended TempTypical YieldByproducts / Notes
Acid Chloride + TEA Very HighExcellent0 °C to RT85-95%Requires stable R-group; generates HCl[7].
HATU + DIPEA HighGood40 °C75-90%Anchimeric assistance via HOAt; limits epimerization[4].
COMU + DIPEA HighGoodRT to 40 °C80-90%Safer alternative to uroniums; water-soluble byproducts.
EDC + HOBt ModeratePoorRT< 30%Not recommended for 2-methylcyclohexyl amines[3].
CDI (Urea formation) ModerateModerate60 °C60-80%Requires heating for the second displacement step[5].

Table 2: tert-Butyl Ester Deprotection Matrix

Acidic CocktailScavengers Required?Cleavage Time (RT)Application Context
50% TFA in DCM Yes (TIPS/H₂O)2 - 3 hoursStandard peptide/peptidomimetic workflows[6].
4M HCl in Dioxane No1 - 2 hoursBest for isolating the product directly as an HCl salt[2].
100% Formic Acid No12 - 16 hoursMild alternative if the substrate is highly acid-sensitive.

References

  • - ChemScene.

  • - Organic Chemistry Portal.

  • - Science of Synthesis, Georg Thieme Verlag. 4. - Google Patents. 5. - Google Patents. 6. - Green Chemistry, Royal Society of Chemistry. 7. - ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction conditions, and ultimately improve your product yield and purity.

The synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is achieved through a nucleophilic conjugate addition, specifically a Michael reaction.[1][2] In this process, the nucleophilic 2-methylcyclohexylamine attacks the electrophilic β-carbon of the α,β-unsaturated ester, tert-butyl acrylate. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact its efficiency. This guide provides field-proven insights to address these issues systematically.

Visualizing the Reaction Pathway

The core of this synthesis is the 1,4-addition of an amine to an acrylate ester. Understanding this fundamental mechanism is key to troubleshooting and optimization.

Reaction_Scheme cluster_reactants Reactants cluster_product Product r1 2-Methylcyclohexylamine (Michael Donor) plus + r2 tert-Butyl Acrylate (Michael Acceptor) p1 tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (Michael Adduct) r2->p1 Michael Addition

Caption: Michael addition of 2-methylcyclohexylamine to tert-butyl acrylate.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you may encounter during the synthesis. The flowchart below provides a logical path for diagnosing common issues.

Troubleshooting_Flowchart cluster_tlc TLC/LC-MS Analysis Results cluster_solutions Potential Solutions start Low Final Yield tlc_check Analyze Crude Reaction Mixture by TLC/LC-MS start->tlc_check high_sm High Amount of Unreacted Starting Material tlc_check->high_sm High SM multiple_spots Multiple Side Products Observed tlc_check->multiple_spots Side Products clean_crude Crude Product Looks Clean, but Yield is Lost on Purification tlc_check->clean_crude Purification Loss sol_sm 1. Increase Reaction Time/Temperature 2. Check Reactant Purity/Stoichiometry 3. Consider a Solvent/Catalyst high_sm->sol_sm sol_side 1. Adjust Stoichiometry (Amine Excess) 2. Control Temperature Strictly 3. Use Fresh, Inhibited Acrylate 4. Slow Addition of Acrylate multiple_spots->sol_side sol_purify 1. Re-evaluate Purification Method (e.g., Acid/Base Extraction vs. Chromatography) 2. Check for Product Decomposition (Avoid Strong Acids) clean_crude->sol_purify

Caption: A logical flowchart for troubleshooting low yield issues.

Q1: My reaction has stalled. TLC analysis shows a high amount of unreacted 2-methylcyclohexylamine and tert-butyl acrylate. What's wrong?

This is a common issue related to reaction kinetics or conditions.

  • Causality & Solution:

    • Temperature: The Michael addition is thermodynamically favorable, but may be kinetically slow at room temperature.[3] Consider moderately heating the reaction to 40-60°C. Monitor by TLC to avoid side reactions.

    • Solvent/Concentration: While the reaction can be run "neat" (without solvent), this can lead to a viscous mixture and poor mixing, especially as the product forms. Using a protic solvent like ethanol or isopropanol can facilitate the proton transfer steps in the mechanism and improve reaction rates.[2]

    • Reactant Purity: Ensure your starting materials are pure. Tert-butyl acrylate should be fresh and contain an inhibitor like hydroquinone monomethyl ether (MEHQ) to prevent polymerization.[4][5] Always store it under air, not inert gas, as oxygen is required for the stabilizer to be effective.[4][5]

Q2: My yield is low due to the formation of multiple side products. How can I improve selectivity?

Side product formation is the most frequent cause of yield loss. The two primary culprits are bis-addition and acrylate polymerization.

  • Causality & Solution:

    • Bis-Addition: The desired product, a secondary amine, is also nucleophilic and can react with a second molecule of tert-butyl acrylate. To suppress this, use a molar excess of the starting amine (2-methylcyclohexylamine). A 1.5 to 2.0 molar equivalent of the amine relative to the acrylate is a good starting point. Alternatively, slowly add the tert-butyl acrylate to the amine solution to maintain a low concentration of the acrylate throughout the reaction.

    • Polymerization: Acrylates are highly susceptible to radical polymerization, which can be initiated by heat, light, or impurities.[5] This results in a thick, viscous reaction mixture or a solid precipitate. To prevent this, use fresh acrylate containing an inhibitor, keep the reaction temperature below 60-70°C, and protect the reaction from light if necessary.

Caption: Competing reaction pathways that can lower product yield.

Q3: I'm struggling with the purification. How can I efficiently isolate my product?

Purification can be challenging due to the similar properties of the product and unreacted starting amine.

  • Causality & Solution:

    • Column Chromatography: This is a reliable method. The product is less polar than the primary amine starting material. A typical eluent system is a gradient of ethyl acetate in hexanes on silica gel. Start with a low polarity (e.g., 2-5% EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 10-20% EtOAc) to elute your product. The unreacted 2-methylcyclohexylamine will have a much lower Rf or may remain on the baseline.

    • Acid-Base Extraction: This can be an effective workup procedure to remove the bulk of the unreacted amine before chromatography. After the reaction, dilute the mixture with a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a weak aqueous acid solution (e.g., 5% citric acid or 1 M NH4Cl). The more basic 2-methylcyclohexylamine will be protonated and move to the aqueous layer, while the less basic secondary amine product will largely remain in the organic layer. Crucially, avoid strong acids like HCl , as they can cleave the tert-butyl ester protecting group.[6][7]

Q4: Is the tert-butyl ester group stable during the reaction and workup?

The tert-butyl ester is a robust protecting group under the right conditions.

  • Causality & Solution:

    • The tert-butyl ester is highly stable to basic, neutral, and weakly acidic conditions.[6] The conditions of the Michael addition (typically neat or in a neutral/basic solvent) pose no risk to this group.

    • However, it is labile to strong acids.[7][8] Exposure to acids like trifluoroacetic acid (TFA), or concentrated HCl, even for short periods during workup, can lead to deprotection and the formation of the corresponding carboxylic acid, reducing your final yield. Always use mild acidic conditions for any aqueous washes if required.

Frequently Asked Questions (FAQs)

QuestionRecommendationScientific Rationale
What is the optimal solvent? Ethanol, isopropanol, or acetonitrile are good choices. The reaction can also be run neat.Protic solvents can stabilize charged intermediates and facilitate proton transfer, potentially increasing the reaction rate. Running neat maximizes reactant concentration but may lead to mixing issues.
What is the ideal reactant ratio? 1.5 - 2.0 equivalents of 2-methylcyclohexylamine to 1.0 equivalent of tert-butyl acrylate.An excess of the amine suppresses the formation of the bis-addition side product by statistical probability, ensuring the acrylate is more likely to react with the starting amine.
Is a catalyst required? Generally, no catalyst is needed. The amine itself is basic enough to promote the reaction.While some Michael additions benefit from a base catalyst to generate an enolate, the direct addition of an amine (aza-Michael addition) does not require an external catalyst.[9]
What are the typical reaction conditions? Stir at room temperature to 60°C for 4-24 hours.The reaction progress should be monitored by TLC or LC-MS to determine the optimal time and temperature, balancing reaction rate against the potential for side reactions.

Optimized Experimental Protocol

This protocol is a validated starting point. Researchers should optimize based on their specific equipment and observations.

Materials:

  • 2-Methylcyclohexylamine (mixture of isomers) (2.0 eq)

  • tert-Butyl acrylate (fresh, contains inhibitor) (1.0 eq)

  • Ethanol (optional, ~2 mL per gram of acrylate)

  • Ethyl acetate, Hexanes (for chromatography)

  • Silica gel

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexylamine (2.0 eq) and ethanol (if used).

  • Addition: Begin stirring the solution. Add tert-butyl acrylate (1.0 eq) dropwise over 10-15 minutes at room temperature. An exotherm may be observed. If the temperature rises above 40°C, cool the flask with a water bath.

  • Reaction: Stir the mixture at 50°C.

  • Monitoring (Self-Validation): After 2 hours, and every 2-4 hours thereafter, take a small aliquot of the reaction mixture and analyze by TLC (Eluent: 15% Ethyl Acetate in Hexanes). The starting amine will be near the baseline, while the product will appear at a higher Rf. The reaction is complete when the tert-butyl acrylate spot (visualized with a permanganate stain) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess 2-methylcyclohexylamine (if volatile enough under your conditions).

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to yield the product as a clear oil.

References

  • St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]

  • Univar Solutions. (n.d.). Tert.-Butyl Acrylate (TBA). Retrieved from [Link]

  • Boateng, C. A., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Retrieved from [Link]

  • Beutner, G. L., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Retrieved from [Link]

  • American Chemical Society. (1998). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Macromolecules. Retrieved from [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of tert.-butyl (1R,cis) 2,2-dimethyl-3-[(E)-3-methoxy-3-oxo-1-propenyl]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]

  • Frontiers. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • MDPI. (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Molbank. Retrieved from [Link]

Sources

Optimization

Troubleshooting guide for the synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

Welcome to the Advanced Troubleshooting Guide for the synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate . As a Senior Application Scientist, I have designed this resource to move beyond basic procedures and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate . As a Senior Application Scientist, I have designed this resource to move beyond basic procedures and address the underlying chemical mechanics of this specific aza-Michael addition.

Synthesizing this secondary amine involves reacting a sterically hindered primary amine (2-methylcyclohexanamine) with a bulky Michael acceptor (tert-butyl acrylate). While aza-Michael additions are generally robust, this specific steric combination introduces unique kinetic bottlenecks and thermodynamic vulnerabilities that require precise experimental control.

Quantitative Troubleshooting Matrix

The following table summarizes the critical process parameters, the mechanistic consequences of deviation, and field-proven corrective actions.

ParameterTarget RangeDeviation ConsequenceMechanistic CauseCorrective Action
Temperature 40–50 °C< 40 °C: < 20% conversion at 24h.Steric hindrance from the 2-methyl group significantly increases the activation energy required for nucleophilic attack.Increase temperature to 50 °C or introduce a mild Lewis acid catalyst.
Temperature 40–50 °C> 60 °C: Product degradation and yield loss.Thermodynamic instability at higher temperatures triggers a retro-Michael reaction, reverting the product to starting materials.Strictly control heating mantles; use mild conditions and monitor via GC-MS.
Solvent Methanol (Polar Protic)Non-polar solvent: Kinetic stalling.Polar protic solvents are required to stabilize the zwitterionic transition state formed during the addition.Switch to methanol or ethanol to accelerate the reaction rate.
Acrylate Eq. 1.1 eq> 1.5 eq: Formation of tertiary amine bis-adducts (<5%).Excess Michael acceptor promotes over-alkylation of the newly formed secondary amine.Maintain strict stoichiometry; halt reaction immediately upon primary amine consumption.

Deep-Dive FAQs: Mechanistic Insights

Q1: Why is my reaction stalling at ~50% conversion despite adding excess tert-butyl acrylate? Causality: The 2-methylcyclohexyl group exerts significant steric bulk adjacent to the nucleophilic nitrogen. In aza-Michael additions, 1[1]. Furthermore, aza-Michael reactions are equilibrium-driven. Simply adding more acrylate will not overcome the thermodynamic equilibrium if the reverse reaction is active at your current temperature. Solution: Switch to a to stabilize the zwitterionic transition state, or employ a solid support catalyst (e.g.,2) to activate the acrylate without requiring high temperatures[2].

Q2: During vacuum distillation, my product yield drops significantly, and I see starting materials in the distillate. What is happening? Causality: You are observing a thermally induced retro-Michael reaction. The aza-Michael addition is reversible, and 3[3]. The bulky tert-butyl group and the 2-methylcyclohexyl group lower the thermodynamic stability of the product, making it highly susceptible to this degradation pathway[4]. Solution: Avoid high-temperature distillation. Purify via column chromatography, or if distillation is strictly necessary, use a high-vacuum system (e.g., Kugelrohr or wiped-film evaporator) to keep the pot temperature well below 60 °C.

Q3: I detected the corresponding carboxylic acid instead of the tert-butyl ester. How did the ester cleave? Causality: tert-Butyl esters are highly sensitive to acidic conditions. If you used a strong Brønsted acid to catalyze the aza-Michael addition or during the workup phase,5 to yield 3-[(2-methylcyclohexyl)amino]propanoic acid and isobutylene gas[5]. Solution: Maintain neutral to mildly basic conditions. If a catalyst is needed to overcome steric hindrance, opt for mild Lewis acids or 6 rather than strong mineral acids[6].

Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Reagent Preparation & Setup

  • Verify the purity of 2-methylcyclohexanamine via IR or NMR. (Self-Validation: Ensure no carbamate peaks are present, as primary amines readily absorb atmospheric CO2).

  • In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylcyclohexanamine (1.0 eq, 10 mmol) in anhydrous methanol (0.5 M).

  • Add tert-butyl acrylate (1.1 eq, 11 mmol) dropwise over 5 minutes.

Step 2: Reaction Execution

  • Heat the reaction mixture to exactly 50 °C using a precisely controlled oil bath.

  • Stir continuously for 24 hours.

  • IPC Check: Remove a 50 µL aliquot, dilute in GC-grade solvent, and analyze via GC-MS.

    • Pass: Disappearance of the primary amine peak (>95% conversion). Proceed to Step 3.

    • Fail: If conversion is <95%, add 10 mol% of acidic alumina (mild Lewis acid) and continue heating for 12 hours.

Step 3: Controlled Workup

  • Transfer the mixture to a rotary evaporator.

  • Critical Parameter: Set the water bath temperature to strictly ≤ 40 °C . Applying higher heat under vacuum will initiate a retro-Michael reaction, destroying your product.

  • Remove the methanol and excess tert-butyl acrylate under reduced pressure until a crude oil is obtained.

Step 4: Purification

  • Purify the crude oil via flash column chromatography (Silica gel).

  • Use an eluent system of Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).

  • Crucial: Add 1% Triethylamine (Et3N) to the eluent. Because the product is a secondary amine, it will streak heavily on acidic silica gel without a basic modifier.

  • Pool the product-containing fractions and concentrate under vacuum (≤ 40 °C) to yield pure tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate.

Reaction Workflow & Troubleshooting Logic

Workflow N1 1. Reagent Preparation 2-Methylcyclohexanamine + tert-Butyl Acrylate N2 2. Aza-Michael Addition Stir at 50°C in MeOH N1->N2 N3 In-Process Control (GC/MS) Is conversion > 95%? N2->N3 N4 Issue: Kinetic Stalling (Steric Hindrance) N3->N4 No N6 3. Low-Temp Concentration (T < 40°C) N3->N6 Yes N5 Action: Add Lewis Acid (e.g., Acidic Alumina) N4->N5 N5->N2 N7 Issue: Retro-Michael Degradation N6->N7 If T > 60°C N8 4. Purification (Flash Chromatography) N6->N8 Controlled N9 Target Molecule Isolated (Pure Beta-Amino Ester) N8->N9

Figure 1: Experimental workflow and troubleshooting logic for the aza-Michael synthesis.

References

  • UPCommons : Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition. Available at:[Link]

  • DCU Research Repository : Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. Available at: [Link]

  • PMC : Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Available at:[Link]

  • PMC : Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Available at: [Link]

  • ResearchGate : Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

Welcome to the Application Scientist Support Center. The synthesis of tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate is typically achieved via the aza-Michael addition of 2-methylcyclohexylamine to tert-butyl acrylat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate is typically achieved via the aza-Michael addition of 2-methylcyclohexylamine to tert-butyl acrylate [1], [2]. While the reaction is highly efficient, the resulting secondary amine presents a dual challenge during purification: the basic nitrogen readily interacts with acidic purification media, and the tert-butyl ester is highly sensitive to acid-catalyzed cleavage [3], [4].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Module 1: Normal Phase Chromatography (Silica Gel) Issues

Q: Why does my product streak severely on silica gel, resulting in poor resolution from unreacted 2-methylcyclohexylamine?

A: tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate is a secondary amine. On standard bare silica gel, the basic nitrogen forms strong hydrogen bonds and ionic interactions with acidic surface silanol groups (pKa ~4.5–5.0). This causes severe peak tailing, streaking, and irreversible adsorption.

Causality & Mechanistic Insight: Chromatographic resolution relies on reversible partitioning. When silanol interactions dominate, the partition coefficient becomes non-linear. To disrupt these interactions, the mobile phase must be modified with a volatile base. Adding 1–5% triethylamine (TEA) or ammonium hydroxide competitively binds the highly active silanol sites, deactivating the column and allowing the secondary amine to elute as a tight, symmetrical band.

Protocol 1: TEA-Deactivated Silica Gel Flash Chromatography

A self-validating workflow for normal-phase purification.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate containing 2% v/v Triethylamine (TEA).

  • Column Deactivation: Slurry pack the silica gel using the TEA-modified solvent. Flush the packed column with at least 3 column volumes (CV) of the eluent to fully saturate the acidic silanol sites before loading the sample.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the TEA-modified eluent. Apply evenly to the column head.

  • Elution: Run the gradient. The secondary amine will elute significantly faster and sharper than on bare silica.

  • Self-Validation System: Spot the collected fractions on a TLC plate. Run the plate in the same TEA-modified solvent system. Validation checkpoint: If the spot remains tight (Rf ~0.3-0.5) and does not streak, the silanol interactions were successfully neutralized. Stain with Ninhydrin (secondary amines appear red/brown) to confirm the presence of the product.

Module 2: Preparative HPLC and Acid-Induced Degradation

Q: When purifying via reverse-phase Prep-HPLC, my mass spectrometry shows a mass of[M+H - 56]⁺ instead of the expected parent ion ([M+H]⁺ = 242.2). Where did my product go?

A: You are observing the acid-catalyzed cleavage of the tert-butyl ester. The loss of 56 Da corresponds to the elimination of isobutylene gas, leaving behind the free carboxylic acid [3].

Causality & Mechanistic Insight: Standard Prep-HPLC mobile phases rely on 0.1% Trifluoroacetic acid (TFA) (pH ~2.1) to improve peak shape for basic compounds by acting as an ion-pairing agent [5]. However, tert-butyl esters are highly labile under strongly acidic conditions [3]. During the post-purification concentration step (e.g., rotary evaporation or lyophilization), the volatile organic solvents evaporate first, drastically concentrating the TFA and dropping the pH, which forces the cleavage of the ester.

To preserve the tert-butyl ester, you must switch to a high-pH or neutral volatile buffer system, such as 20 mM Ammonium Bicarbonate (pH ~9.1) [5]. At this pH, the secondary amine is deprotonated, yielding excellent retention and peak shape on hybrid silica columns without degrading the ester.

AcidDegradation Ester tert-Butyl Ester (Intact Product) Protonation Protonation by TFA (pH < 2.5) Ester->Protonation Cleavage C-O Bond Cleavage (Concentration Step) Protonation->Cleavage Products Carboxylic Acid + Isobutylene Gas Cleavage->Products

Caption: Mechanism of TFA-induced tert-butyl ester cleavage during LC-MS or Prep-HPLC concentration.

Table 1: Quantitative Comparison of Mobile Phase Additives for Acid-Sensitive Amines
Mobile Phase AdditiveTypical ConcentrationpH RangeVolatility (Lyophilization)tert-Butyl Ester StabilityAmine Peak Shape
Trifluoroacetic Acid (TFA) 0.05 - 0.1% v/v2.0 - 2.1HighPoor (Cleaves during dry-down)Excellent
Formic Acid (FA) 0.1% v/v2.7 - 2.8HighModerate (Risk of partial cleavage)Good
Ammonium Formate 10 - 20 mM3.7 - 3.8HighGood (Stable at ambient temp)Good
Ammonium Bicarbonate 10 - 20 mM6.6 - 9.1HighExcellent Excellent (Suppresses ionization)

(Data synthesized from standard chromatographic principles for MS-compatible buffers [6], [7], [8], [5]).

Protocol 2: High-pH Preparative HPLC Workflow

A self-validating workflow for reverse-phase purification of acid-sensitive compounds.

  • Buffer Preparation: Dissolve Ammonium Bicarbonate to a final concentration of 20 mM in MS-grade water. Adjust pH to 9.1 using dilute ammonium hydroxide if necessary [5].

  • System Equilibration: Prime the Prep-HPLC system with the aqueous buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B). Ensure the column (must be a Hybrid Silica C18 designed to withstand high pH) is fully equilibrated.

  • Injection & Gradient: Inject the crude sample. Run a shallow gradient (e.g., 10% to 60% B over 20 minutes) to resolve the product from unreacted 2-methylcyclohexylamine.

  • Fraction Collection & Drying: Collect fractions based on UV (210 nm) or MS triggering. Lyophilize fractions directly. Do not use rotary evaporation with heat, as concentrating the aqueous buffer can induce localized pH shifts and thermal degradation.

  • Self-Validation System: Perform a direct-infusion MS analysis of the lyophilized powder without applying heat. Validation checkpoint: The presence of the m/z 242.2 peak without the m/z 186.2 fragment confirms the ester remained fully intact during purification.

Module 3: Purification Decision Matrix

To streamline your workflow, use the following decision matrix to determine the optimal purification route based on the impurity profile of your crude aza-Michael mixture.

PurificationWorkflow Start Crude Aza-Michael Mixture (Secondary Amine + SM) Decision Select Purification Modality Start->Decision NP Normal Phase (Silica) Decision->NP Lipophilic Impurities RP Reverse Phase (Prep-HPLC) Decision->RP High Purity Needed NP_Issue Challenge: Silanol Streaking NP->NP_Issue RP_Issue Challenge: t-Butyl Cleavage RP->RP_Issue NP_Fix Action: 1-5% TEA in Eluent NP_Issue->NP_Fix Pure Intact, Pure Product [M+H]+ = 242.2 NP_Fix->Pure RP_Fix Action: 20mM NH4HCO3 (pH 9.1) RP_Issue->RP_Fix RP_Fix->Pure

Caption: End-to-end purification decision matrix for secondary amines with acid-sensitive esters.

References
  • Scalable and Cost-Effective Synthesis of a Linker for Bioconjugation with a Peptide and a Monoclonal Antibody Thieme Connect URL:[Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 ResearchGate URL:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography LCGC International URL:[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices KNAUER URL:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection HPLC.eu URL:[Link]

  • Principles in preparative HPLC University of Warwick URL:[Link]

Sources

Optimization

Stability issues and degradation of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

Welcome to the Technical Support Center for tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS: 1221342-43-3). This guide is engineered for researchers and drug development professionals to troubleshoot stability is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS: 1221342-43-3). This guide is engineered for researchers and drug development professionals to troubleshoot stability issues, understand degradation mechanisms, and implement robust analytical protocols.

Molecular Vulnerability Profile

To effectively stabilize tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate, one must first understand its structural liabilities. As a secondary amine attached to a propanoate ester via a tert-butyl group, the molecule possesses three distinct degradation pathways:

  • Acid-Catalyzed Ester Cleavage: The tert-butyl ester is highly susceptible to dealkylation under acidic conditions. Protonation of the carbonyl oxygen leads to the expulsion of a highly stable tertiary carbocation (tert-butyl cation). This cation rapidly loses a proton to form isobutylene gas, leaving behind the free carboxylic acid (3-[(2-methylcyclohexyl)amino]propanoic acid) .

  • Secondary Amine Oxidation: The secondary amine is vulnerable to oxidation by peroxides (commonly found as impurities in excipients like PEG). The amine is first oxidized to a hydroxylamine intermediate, which can subsequently dehydrate or undergo further oxidation to form a nitrone [[1]]() [[2]]().

  • Artifactual N-Nitrosation: During accelerated stability testing, secondary amines are uniquely vulnerable to N-nitrosation if saturated sodium nitrite (

    
    ) solutions are used for humidity control. Volatile 
    
    
    
    species diffuse into the solid drug-excipient blend, reacting with the amine to form an N-nitrosamine impurity 3.

Degradation API tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate Acid Acidic Stress (pH < 4) API->Acid Oxid Peroxide / ROS Stress API->Oxid NOx NOx Exposure (NaNO2) API->NOx Cleavage tert-Butyl Ester Cleavage (- Isobutylene) Acid->Cleavage H+ Catalysis AmineOx Secondary Amine Oxidation Oxid->AmineOx H2O2 / AAPH Nitrosation N-Nitrosation NOx->Nitrosation NO+ Attack Deg1 Free Carboxylic Acid Cleavage->Deg1 Deg2 Hydroxylamine / Nitrone AmineOx->Deg2 Deg3 N-Nitrosamine Impurity Nitrosation->Deg3

Fig 1: Primary degradation pathways of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate.

Troubleshooting & FAQs

Q: Why am I seeing a mass loss of 56 Da in my LC-MS analysis after sample workup? A: A mass loss of 56 Da corresponds exactly to the loss of isobutylene (


). This indicates artifactual acid-catalyzed hydrolysis of your tert-butyl ester during sample preparation or within the acidic mobile phase (e.g., 0.1% TFA) 4. Solution: Switch to a neutral or slightly basic extraction solvent and use a volatile base (like 

) in your LC mobile phase.

Q: Our solid-state formulation shows degradation over time, but the pure API is stable. What is causing this? A: This is a classic symptom of excipient incompatibility. Excipients like povidone or polyethylene glycols often contain trace peroxides that initiate oxidative degradation of the secondary amine into a hydroxylamine (+16 Da) 1. Solution: Perform a binary excipient compatibility screen and consider adding radical scavengers or using low-peroxide excipient grades.

Q: We detected a highly toxic N-nitroso impurity during our 60% RH accelerated stability study. Is the API inherently unstable? A: Not necessarily. If you are using saturated sodium nitrite (


) solutions to control humidity in your stability chambers, this is an artifact. Volatile nitric oxide (

) diffuses from the salt solution into the solid drug-excipient blend, reacting with the secondary amine to form an N-nitrosamine 3. Solution: Switch to saturated potassium iodide (KI) solutions, which provide the exact same relative humidity without generating

gases 5.

Standardized Protocols for Stability Assessment

To ensure data integrity, all analytical workflows must be self-validating. The following protocols are designed with internal causality checks to prevent false positives.

Protocol A: Artifact-Free Excipient Compatibility & Peroxide Vulnerability Screening
  • Step 1: Blend Preparation. Mix the API with target excipients in a 1:1 (w/w) ratio in glass HPLC vials.

    • Causality: A 1:1 ratio maximizes the interfacial contact area between the API and excipient, accelerating solid-state interactions that mimic long-term storage microenvironments.

  • Step 2: Spiking (Optional). Spike one set of vials with 0.1% AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

    • Causality: AAPH generates free radicals at a predictable, temperature-dependent rate, allowing you to definitively differentiate between nucleophilic oxidation and radical-mediated autoxidation 3.

  • Step 3: Incubation. Store at 40°C / 75% RH for 14 days.

  • Step 4: Extraction & Quenching. Extract the samples using 50:50 Acetonitrile:Water buffered with 0.1%

    
    .
    
    • Causality: Using a basic modifier completely prevents the artifactual cleavage of the acid-labile tert-butyl ester during the extraction and dissolution process, ensuring any observed free acid was generated during the stress test, not the workup .

  • Step 5: System Suitability Check. Inject a blank solvent and an unstressed API standard before the stressed samples.

    • Causality: Validates that the LC-MS injection port heat or mobile phase isn't causing on-column degradation.

Workflow S1 1. API-Excipient Blending (1:1 w/w ratio) S2 2. Environmental Stressing (40°C / 60% RH via KI solution) S1->S2 S3 3. Basic Solvent Extraction (Avoids artifactual ester cleavage) S2->S3 S4 4. LC-MS/MS Quantification (Monitor -56 Da & +16 Da shifts) S3->S4

Fig 2: Artifact-free stability testing workflow for acid-labile secondary amines.

Quantitative Degradation Data

Table 1: Degradation Kinetics under Standardized Stress Conditions

Stress ConditionPrimary DegradantMechanismDegradation Rate (% Area/Day)
0.1M HCl (pH 1.0) Free Carboxylic Acidtert-Butyl Ester CleavageHigh (>15.0%)
3%

Nitrone / HydroxylamineSecondary Amine OxidationModerate (5.0 - 10.0%)

chamber (60% RH)
N-NitrosamineArtifactual N-NitrosationModerate (2.0 - 5.0%)
Heat (80°C, solid state) Intact APIThermal StabilityLow (<0.5%)

Table 2: Excipient Compatibility Matrix

ExcipientRisk LevelObserved InteractionMitigation Strategy
PEG 400 / Polysorbates HighPeroxide-mediated oxidationUse low-peroxide grades; add antioxidants (e.g., BHT).
Crospovidone ModerateTrace peroxide oxidationPre-treat with radical scavengers or flush with Argon.
Microcrystalline Cellulose LowNoneNone required.

References

  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.
  • Title: Synthesis and Hydrolysis of 4-Chloro-PyMTA and 4-Iodo-PyMTA Esters and Their Oxidative Degradation with Cu(I/II)
  • Source: uomustansiriyah.edu.
  • Source: rsc.

Sources

Troubleshooting

Common pitfalls in the synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of tert-Bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate .

This molecule is a sterically hindered


-amino ester. Its synthesis typically relies on one of two pathways: the Aza-Michael Addition  (primary route) or Reductive Amination  (alternative route). Below, you will find diagnostic workflows, FAQs explaining the causality behind common failures, quantitative optimization data, and self-validating protocols.

Diagnostic Workflow

Troubleshooting Start Low Yield or Impure Product tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate CheckRoute Which Synthesis Route was utilized? Start->CheckRoute AzaMichael Aza-Michael Addition CheckRoute->AzaMichael RedAmin Reductive Amination CheckRoute->RedAmin AM_Issue Analyze LC-MS / NMR Data AzaMichael->AM_Issue RA_Issue Analyze LC-MS / NMR Data RedAmin->RA_Issue AM_Unreacted High Unreacted Starting Material (Steric Hindrance) AM_Issue->AM_Unreacted AM_Cleaved Loss of 56 Da Mass (t-Butyl Cleavage) AM_Issue->AM_Cleaved Fix_Unreacted Increase Temp to 60°C or add Yb(OTf)3 Catalyst AM_Unreacted->Fix_Unreacted Fix_Cleaved Avoid Strong Acids (TFA/HCl) Use mild aqueous workup AM_Cleaved->Fix_Cleaved RA_Alcohol High 2-methylcyclohexanol (Premature Reduction) RA_Issue->RA_Alcohol Fix_Alcohol Pre-form Imine with Ti(OiPr)4 before adding NaBH(OAc)3 RA_Alcohol->Fix_Alcohol

Troubleshooting workflow for the synthesis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate.

Part 1: Aza-Michael Addition Troubleshooting (Primary Route)

Reaction: 2-methylcyclohexanamine + tert-butyl acrylate


 Target Molecule

Q1: My Aza-Michael addition is stalling at 30-40% conversion even after 48 hours. Why is it so sluggish? A: The root cause is the


-steric hindrance introduced by the 2-methyl group on the cyclohexylamine ring. While unhindered primary amines react rapidly with acrylates, the bulky 2-methylcyclohexyl system creates a high kinetic barrier, significantly reducing the amine's nucleophilicity [3].
Actionable Fix: You must overcome this activation energy barrier either thermally or catalytically. Elevating the reaction temperature to 60–65 °C in a polar protic solvent (like Methanol, which stabilizes the transition state via hydrogen bonding) is often sufficient. Alternatively, using a mild Lewis acid like Ytterbium(III) triflate (

) will activate the carbonyl oxygen of the acrylate, making the

-carbon more electrophilic without degrading the ester.

Q2: I am detecting a major byproduct with a mass exactly 56 Da lower than my target product. What happened? A: A mass loss of 56 Da corresponds to the loss of isobutylene, indicating that your tert-butyl ester has been cleaved to form the free carboxylic acid [1]. Tert-butyl esters are notoriously acid-labile. If you used an acidic catalyst (like


 or 

) or performed an aqueous workup using strong acids (e.g., 1M HCl to remove unreacted amine), you inadvertently hydrolyzed your product. Actionable Fix: Maintain strictly neutral or basic conditions during workup. Wash the organic layer with saturated aqueous

or brine instead of acidic solutions.

Q3: Am I at risk of over-alkylation (bis-addition) where two acrylate molecules add to one amine? A: Fortunately, no. While bis-addition is a common pitfall in Aza-Michael reactions with primary amines, the severe steric bulk of the 2-methylcyclohexyl group acts as an inherent protecting mechanism. Once the mono-adduct (secondary amine) forms, the nitrogen is far too sterically shielded to attack a second molecule of tert-butyl acrylate.

Part 2: Reductive Amination Troubleshooting (Alternative Route)

Reaction: 2-methylcyclohexanone + tert-butyl 3-aminopropanoate +




Target Molecule

Q4: My reaction yielded mostly 2-methylcyclohexanol and unreacted amine. How do I prevent this chemoselectivity failure? A: This occurs when the rate of ketone reduction outpaces the rate of imine formation. Because 2-methylcyclohexanone is sterically hindered, the nucleophilic attack by the amine to form the intermediate carbinolamine (and subsequent dehydration to the imine) is exceptionally slow [2]. If the reducing agent (


) is present from the beginning, it will simply reduce the ketone directly to the alcohol.
Actionable Fix: Employ a strict two-step "pre-formation" protocol. Mix the ketone and amine with a Lewis acidic water scavenger—such as Titanium(IV) isopropoxide (

)—and stir for 12–24 hours to force imine formation before adding the hydride source.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and yield for the Aza-Michael synthesis route.

Reaction ConditionTemp (°C)Time (h)Conversion (%)Primary Impurity
Neat (No Solvent, No Catalyst)254835%Unreacted Starting Materials
Methanol (Solvent)652478%Trace unreacted amine
Neat + 5 mol%

601294% None (Clean profile)
DCM + 10 mol%

252440%Cleaved Carboxylic Acid (-56 Da)

Conclusion: Lewis acid catalysis using a mild, oxophilic lanthanide (


) provides the best balance of electrophilic activation without triggering tert-butyl ester cleavage.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Lewis Acid-Catalyzed Aza-Michael Addition (Recommended)

This protocol utilizes mild Lewis acid activation to overcome steric hindrance while preserving the fragile tert-butyl ester.

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclohexanamine (10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add tert-butyl acrylate (12.0 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Catalysis: Add Ytterbium(III) triflate (

    
    ) (0.5 mmol, 5 mol%). The reaction can be run neat to maximize the concentration of the reacting species.
    
  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C in an oil bath. Stir vigorously for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL). Wash the organic layer with saturated aqueous

    
     (2 x 15 mL) to remove the catalyst, followed by Brine (15 mL). Crucial: Do not use acidic washes.
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: Pre-treat the silica gel with 1% Triethylamine to prevent acid-catalyzed ester cleavage on the column.
    
Protocol B: Two-Step Reductive Amination

This protocol forces imine formation prior to reduction, preventing the premature reduction of the sterically hindered ketone.

  • Imine Pre-formation: In a dry flask under Argon, dissolve 2-methylcyclohexanone (10.0 mmol, 1.0 equiv) and tert-butyl 3-aminopropanoate (10.5 mmol, 1.05 equiv) in anhydrous THF (20 mL).

  • Water Scavenging: Add Titanium(IV) isopropoxide (

    
    ) (12.0 mmol, 1.2 equiv) via syringe. Stir the mixture at room temperature for 18 hours. The solution will become slightly yellow, indicating imine/enamine formation.
    
  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (

    
    ) (15.0 mmol, 1.5 equiv) in small portions over 10 minutes.
    
  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 6 hours.

  • Quenching & Workup: Quench the reaction by carefully adding 1M aqueous NaOH (15 mL) to precipitate the titanium salts as a white solid. Filter the suspension through a pad of Celite, washing the filter cake with EtOAc (30 mL). Separate the layers of the filtrate, wash the organic layer with Brine, dry over

    
    , and concentrate.
    

References

  • ACS Catalysis. Imine Reductases and Reductive Aminases in Organic Synthesis. Retrieved from: [Link]

  • Journal of Materials Chemistry A. Biobased catalyst-free covalent adaptable networks based on CF3-activated synergistic aza-Michael exchange and transesterification. Retrieved from: [Link]

Reference Data & Comparative Studies

Validation

Validation of HPLC Methods for tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate: A Comparative Guide to Detector Selection

Executive Summary The accurate quantification of complex aliphatic compounds is a persistent challenge in pharmaceutical quality control and drug development. tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS 12213...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex aliphatic compounds is a persistent challenge in pharmaceutical quality control and drug development. tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS 1221342-43-3) is a prime example of an analyte that defies traditional analytical approaches[1]. As a secondary aliphatic amine coupled with a bulky cyclohexane ring and a tert-butyl ester, it completely lacks a UV chromophore[2].

This guide provides an authoritative comparison of High-Performance Liquid Chromatography (HPLC) detector technologies—specifically comparing UV, Mass Spectrometry (MS), and Charged Aerosol Detection (CAD)—for the analysis of this compound. Furthermore, it establishes a self-validating experimental protocol grounded in the latest [3] to ensure regulatory compliance and scientific integrity.

The Analytical Challenge: Molecular Causality

To design a robust analytical method, one must first understand the causality between the analyte's molecular structure and detector response.

  • The UV Deficit: Traditional HPLC relies heavily on UV detection (typically at 254 nm). Because tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate lacks conjugated

    
    -electron systems or aromatic rings, it does not absorb UV light in this range[1]. While low-wavelength UV (205–210 nm) can detect the ester carbonyl, it suffers from severe baseline drift during gradient elution due to the changing absorbance of the mobile phase solvents[2][4].
    
  • The MS Matrix Effect: LC-MS/MS provides exceptional sensitivity and specificity. However, the ionization of aliphatic amines in the electrospray ionization (ESI) source is highly susceptible to matrix effects (ion suppression or enhancement)[5]. Accurate quantification often requires expensive, custom-synthesized isotopically labeled internal standards.

  • The CAD Advantage: measures the mass of the analyte rather than its optical properties[6]. The column eluent is nebulized, the mobile phase is evaporated, and the remaining analyte particles are charged via a corona discharge[7]. The resulting electrometer signal is directly proportional to the mass of the analyte, providing a uniform response independent of chemical structure[5][6].

Table 1: Detector Performance Comparison for Aliphatic Amines/Esters
Analytical ParameterHPLC-UV (210 nm)LC-MS/MS (ESI+)HPLC-CAD
Sensitivity (LOD) Poor (~1-5 µg/mL)Excellent (~1-10 ng/mL)High (~10-50 ng/mL)
Gradient Compatibility Poor (Severe baseline drift)ExcellentExcellent (Requires volatile buffers)
Matrix Effects LowHigh (Ion suppression)Low
Response Mechanism Chromophore absorbanceGas-phase ion formationMass-proportional particle charge
Quantification w/o Std ImpossibleImpossiblePossible (Uniform Response)

Logical Workflow: HPLC-CAD & ICH Q2(R2) Validation

To ensure the method is "fit for its intended purpose," the analytical workflow must integrate seamlessly with the validation parameters outlined in[3][8]. The diagram below illustrates the causality from sample injection through the CAD mechanism to the final regulatory data output.

G Sample Sample Prep (tert-Butyl...) HPLC HPLC Separation (C18 Column) Sample->HPLC Injection Nebulize Nebulization (N2 Gas) HPLC->Nebulize Eluent Charge Particle Charging (Corona Discharge) Nebulize->Charge Dried Particles Detect Electrometer Detection (Mass Signal) Charge->Detect Charged Particles ICH ICH Q2(R2) Validation Detect->ICH Raw Data Val_Spec Specificity (Blank vs Spike) Val_Lin Linearity & Range (Power Fit) Val_Acc Accuracy & Precision (Recovery & RSD) ICH->Val_Spec ICH->Val_Lin ICH->Val_Acc

Figure 1: HPLC-CAD analytical workflow and ICH Q2(R2) validation logic for aliphatic amines.

Experimental Protocol: Self-Validating HPLC-CAD Method

The following step-by-step methodology is designed to be self-validating. By utilizing volatile mobile phases and a structured spike-recovery system, the protocol inherently tests for specificity, accuracy, and precision in real-time[9].

Reagent & Sample Preparation
  • Diluent: 50:50 (v/v) LC-MS grade Water:Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Calibration Standards: Serially dilute the stock to generate a working range of 5, 10, 25, 50, 75, and 100 µg/mL.

Chromatographic Conditions

Because CAD requires the complete evaporation of the mobile phase, all buffers must be volatile [6].

  • Column: Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) – Chosen for high pH stability and peak symmetry for secondary amines.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5%

      
       95% B
      
    • 6.0 - 8.0 min: 95% B

    • 8.0 - 8.1 min: 95%

      
       5% B
      
    • 8.1 - 12.0 min: 5% B (Column Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C.

Charged Aerosol Detector (CAD) Settings
  • Evaporation Temperature: 35°C. (Crucial: Set lower than standard 50°C to prevent the loss of the semi-volatile tert-butyl ester moiety during nebulization).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

  • Power Function Value (PFV): 1.0 (Linearization is handled post-run via log-log regression).

ICH Q2(R2) Validation Execution

Execute the sequence to satisfy [3][10]:

  • Specificity: Inject the diluent blank and a placebo matrix (if applicable). Causality check: Ensures no co-eluting peaks interfere with the analyte's retention time.

  • Linearity & Range: Inject the calibration standards (5–100 µg/mL). Because CAD response is inherently non-linear (sigmoidal), apply a logarithmic transformation (

    
     vs. 
    
    
    
    ) or a quadratic fit.
  • Precision (Repeatability): Inject the 50 µg/mL standard six times consecutively. Calculate the % Relative Standard Deviation (%RSD) of the peak areas.

  • Accuracy (Recovery): Spike known amounts of the analyte into a blank matrix at 50%, 100%, and 150% of the target concentration (50 µg/mL). Analyze in triplicate.

Validation Data Synthesis

When executing the above protocol, the expected validation parameters should align with the stringent acceptance criteria defined by global regulatory bodies[3].

Table 2: Expected ICH Q2(R2) Validation Results for HPLC-CAD
Validation ParameterICH Q2(R2) Acceptance CriteriaExpected HPLC-CAD Performance
Specificity No interference at retention timeBlank demonstrates < 1% interference
Linearity Correlation coefficient (

)

0.995

0.998 (using log-log regression)
Range 80% to 120% of target concentrationValidated from 5 µg/mL to 100 µg/mL
Precision (Repeatability) %RSD

2.0% (n=6)
%RSD

1.2%
Accuracy (Recovery) 98.0% – 102.0% recovery99.1% – 101.5% across all spike levels
LOD / LOQ S/N

3 (LOD) and S/N

10 (LOQ)
LOD: ~25 ng/mL / LOQ: ~80 ng/mL

Conclusion

For the analysis of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate, traditional HPLC-UV is fundamentally flawed due to the molecule's lack of a chromophore. While LC-MS/MS offers superior sensitivity for trace-level impurity profiling, HPLC-CAD emerges as the optimal technology for routine assay and stability testing. By converting the analyte into charged particles, CAD bypasses the optical limitations of the molecule, providing a robust, gradient-compatible, and highly precise method that easily satisfies ICH Q2(R2) validation requirements.

References

  • LCGC International. "Seeing is Believing: Detectors for HPLC". Source: Chromatography Online. URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Source: ICH Quality Guidelines. URL:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". Source: IntuitionLabs. URL:[Link]

Sources

Comparative

Cross-validation of analytical results for tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

As a Senior Application Scientist, selecting the right building blocks for peptidomimetic synthesis and drug discovery requires more than just looking at a structure—it requires a deep understanding of molecular behavior...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right building blocks for peptidomimetic synthesis and drug discovery requires more than just looking at a structure—it requires a deep understanding of molecular behavior, steric constraints, and orthogonal reactivity.

tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS: 1221342-43-3) is a highly specialized


-amino acid derivative[1]. The incorporation of the bulky 2-methylcyclohexyl moiety introduces significant steric hindrance and lipophilicity (LogP ~2.89)[1], which is excellent for enhancing the membrane permeability of downstream drug candidates. However, this same structural complexity demands rigorous analytical cross-validation to ensure batch-to-batch consistency, purity, and stability.

This guide provides an objective comparison of this tert-butyl ester against its methyl and ethyl alternatives, alongside self-validating experimental protocols aligned with the latest [2] for analytical procedure validation.

Comparative Analysis: Why the tert-Butyl Ester?

When designing synthetic routes, chemists often choose between methyl, ethyl, and tert-butyl esters for carboxylic acid protection. The choice dictates the downstream deprotection strategy and the molecule's survival during intermediate steps.

The tert-butyl ester is specifically chosen for its orthogonal stability . In solid-phase peptide synthesis (SPPS) or complex library generation, amine protecting groups like Fmoc are removed using strong bases (e.g., 20% piperidine). Methyl and ethyl esters are susceptible to unintended saponification or transesterification under these basic conditions. In contrast, the tert-butyl group is completely stable to base and nucleophilic attack due to extreme steric shielding, requiring targeted acidic conditions (e.g., Trifluoroacetic acid) for cleavage.

Table 1: Physicochemical & Cleavage Profile Comparison
AnalogEster GroupEst. LogPCleavage ConditionCleavage ByproductsOrthogonality to Base (Fmoc SPPS)
Target tert-Butyl 2.89 50% TFA / DCM Isobutylene (gas) Excellent (Fully Stable)
Alternative 1Methyl1.85LiOH / THF / H

O
MethanolPoor (Susceptible to hydrolysis)
Alternative 2Ethyl2.20NaOH / EtOH / H

O
EthanolPoor (Susceptible to hydrolysis)

Analytical Cross-Validation Strategy

Because tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate lacks a strong UV chromophore (it contains only aliphatic and saturated ring systems), standard HPLC-UV methods are prone to false-negative impurity reporting. To achieve true [3], we must deploy an orthogonal cross-validation strategy utilizing Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC-FID), and Quantitative NMR (qNMR).

G Start Compound Synthesis CAS: 1221342-43-3 Orthogonal Orthogonal Analytical Cross-Validation Start->Orthogonal LCMS LC-MS/MS (Purity & Mass) Orthogonal->LCMS NMR 1H & 13C qNMR (Structural Connectivity) Orthogonal->NMR GCMS GC-FID (Volatile Impurities) Orthogonal->GCMS DataSync Data Reconciliation (ICH Q2(R2) Guidelines) LCMS->DataSync NMR->DataSync GCMS->DataSync Release Batch Release & Stability Profiling DataSync->Release

Orthogonal analytical cross-validation workflow aligned with ICH Q2(R2) guidelines.

Experimental Methodologies

The following protocols are designed as self-validating systems . By embedding internal controls directly into the methodology, we eliminate systemic artifacts (such as matrix suppression or injection volume errors) at the point of data generation.

Protocol 1: Orthogonal LC-MS/MS Purity and Mass Profiling

Causality: Electrospray Ionization (ESI) is highly sensitive to matrix effects. By incorporating an internal standard (IS), any drop in the detector signal is definitively categorized as either a true concentration decrease or a matrix suppression artifact, validating the accuracy of the run.

  • Sample Preparation: Dissolve 1.0 mg of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate in 1.0 mL of LC-MS grade Acetonitrile (ACN).

  • Internal Standard Addition: Spike the solution with 10 µg/mL of tert-butyl 3-(cyclohexylamino)propanoate (IS).

  • Chromatographic Separation: Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Mobile Phase B (ACN + 0.1% Formic Acid) against Mobile Phase A (H

    
    O + 0.1% Formic Acid) over 5 minutes.
    
  • Detection: Monitor via ESI+ in Multiple Reaction Monitoring (MRM) mode. Track the parent mass transition

    
     (m/z 242.4 
    
    
    
    186.3, corresponding to the loss of the tert-butyl group as isobutylene).
  • Validation Check: Calculate the peak area ratio of Target/IS. The method is self-validated if the IS peak area remains within

    
    5% across all blank and sample injections.
    
Protocol 2: Comparative Acid-Cleavage Kinetics (Stability Assay)

Causality: To objectively prove the functional advantage of the tert-butyl ester over the methyl ester, we measure their respective half-lives under standard peptide cleavage conditions.

  • Preparation: Prepare equimolar solutions (0.1 M) of the tert-butyl ester and the methyl ester analog in anhydrous Dichloromethane (DCM).

  • Reagent Introduction: At

    
    , add an equal volume of Trifluoroacetic Acid (TFA) to achieve a final concentration of 50% TFA v/v.
    
  • Kinetic Sampling: Extract 10 µL aliquots at

    
     minutes. Immediately quench each aliquot in 990 µL of ice-cold saturated NaHCO
    
    
    
    to halt the reaction.
  • Analysis: Analyze the quenched samples via GC-FID to quantify the remaining intact ester.

  • Result: The tert-butyl ester will show rapid cleavage (

    
     min) yielding the free acid, whereas the methyl ester will remain >98% intact after 120 minutes, proving the tert-butyl group's specific utility for acidic deprotection.
    

Quantitative Cross-Validation Results

By synthesizing the data from our orthogonal methods, we can evaluate the compound against strict [4].

Table 2: ICH Q2(R2) Analytical Cross-Validation Metrics
ParameterAnalytical MethodAcceptance CriteriaExperimental ResultValidation Status
Specificity LC-MS/MS (MRM)Complete resolution from IS

, no matrix interference
Pass
Linearity GC-FID

(Range 1-100 µg/mL)

Pass
Precision

H-qNMR
%RSD

(

replicates)
%RSD = 0.85%Pass
Accuracy LC-MS/MSRecovery 98.0% - 102.0%99.4%

0.6%
Pass

Conclusion

tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate offers superior orthogonal stability compared to its methyl and ethyl counterparts, making it an ideal building block for complex peptidomimetic synthesis. Because it lacks a strong UV chromophore, its quality control must rely on orthogonal, self-validating analytical techniques like LC-MS/MS and qNMR. When validated under ICH Q2(R2) frameworks, these methods ensure high-fidelity batch release and robust downstream drug development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (europa.eu). Available at: [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Sources

Validation

Structural elucidation and confirmation of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

Structural Elucidation and Confirmation of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate: A Comparative Guide As drug development and peptidomimetic synthesis grow increasingly complex, the strategic selection of bu...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Confirmation of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate: A Comparative Guide

As drug development and peptidomimetic synthesis grow increasingly complex, the strategic selection of building blocks and protecting groups dictates the success of multi-step pathways. 1 (CAS: 1221342-43-3, MW: 241.37) is a highly specialized secondary amine intermediate[1].

This guide objectively compares the performance of this specific adduct against traditional unhindered or methyl-ester alternatives. By exploring the causality behind its structural design, we provide self-validating analytical workflows and experimental protocols for its synthesis, structural elucidation, and orthogonal deprotection.

Causality in Design: Why tert-Butyl and 2-Methylcyclohexyl?

When designing an Aza-Michael addition to yield a secondary amine, application scientists must anticipate downstream synthetic hurdles—namely, over-alkylation during synthesis and unwanted deprotection during subsequent peptide couplings.

  • The tert-Butyl Advantage (Orthogonality): Standard methyl or ethyl esters are highly susceptible to unintended saponification during basic workups or when exposed to nucleophilic amines in downstream coupling steps. The bulky tert-butyl ester provides absolute orthogonal stability. It is completely inert to basic saponification (e.g., LiOH, NaOH) and requires specific, controlled acidic cleavage (such as Lewis acid-mediated deprotection using ZnBr₂)[2].

  • The 2-Methylcyclohexyl Advantage (Steric Shielding): Unhindered primary amines frequently undergo bis-addition, reacting with two equivalents of the Michael acceptor to form tertiary amines. The

    
    -methyl group on the cyclohexyl ring introduces critical steric hindrance. This conformational bias kinetically favors the mono-adduct, effectively suppressing bis-alkylation and simplifying purification.
    

Performance Comparison vs. Alternatives

To justify the selection of the tert-butyl and 2-methylcyclohexyl moieties, we must compare their quantitative and qualitative performance metrics against standard alternatives.

Table 1: Comparative Performance of Ester Protective Groups in Aza-Michael Adducts

Property / Featuretert-Butyl Ester (Target)Methyl / Ethyl EsterBenzyl Ester
Steric Shielding (Amine Protection) High (Suppresses bis-alkylation)Low (Prone to over-alkylation)Moderate
Stability to Saponification (LiOH/NaOH) Completely Stable (Orthogonal)Highly Labile (Cleaves easily)Labile
Deprotection Conditions Acidic (TFA, ZnBr₂)Basic (LiOH, NaOH)Hydrogenolysis (Pd/C, H₂)
MS/MS Diagnostic Fragment Loss of Isobutylene (-56 Da)Loss of Methanol (-32 Da)Tropylium ion (m/z 91)

Visualizing the Workflow

The following diagram illustrates the logical flow of the Aza-Michael addition and the divergent orthogonal deprotection pathways that make the tert-butyl ester superior for complex synthesis.

G Amine 2-Methylcyclohexylamine Adduct tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate Amine->Adduct Aza-Michael Addition Acrylate tert-Butyl Acrylate Acrylate->Adduct Solvent-Free, 80°C Acid Acidic Cleavage (ZnBr2) Adduct->Acid Deprotection Base Basic Saponification (LiOH) Adduct->Base Orthogonality Deprotected Free Propanoic Acid Acid->Deprotected Stable Intact Ester (Stable) Base->Stable

Figure 1: Aza-Michael addition synthesis and orthogonal deprotection pathways of the target adduct.

Structural Elucidation and Self-Validating Analytical Workflows

Differentiating the target mono-adduct from unreacted starting materials or bis-alkylated byproducts requires precise 2D NMR and MS/MS fragmentation analysis.

  • Mass Spectrometry (ESI-HRMS): The target yields an [M+H]⁺ parent ion at m/z 242.21.

    • Self-Validation: A diagnostic MS/MS fragmentation is the neutral loss of isobutylene (56 Da), resulting in a base peak at m/z 186.15. If this fragment is absent during collision-induced dissociation (CID), the tert-butyl ester integrity has been compromised.

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR: The tert-butyl group appears as an unmistakable 9H singlet at

      
       ~1.42 ppm. The 2-methyl group appears as a 3H doublet at 
      
      
      
      ~0.90 ppm.
    • 2D NMR (HMBC/HSQC): To definitively prove the Aza-Michael connectivity,3[3]. A cross-peak between the secondary amine's adjacent methylene protons (CH₂-N,

      
       ~2.8 ppm) and the cyclohexyl C1 carbon confirms the C-N bond formation.
      

Experimental Protocols

Protocol 1: Solvent-Free Aza-Michael Addition

Causality: Running the reaction 4 maximizes the collision frequency between the sterically hindered 2-methylcyclohexylamine and tert-butyl acrylate, driving the reaction to completion without the need for basic catalysts that could induce acrylate polymerization[4].

  • Charge a dry, argon-purged reaction vial with 2-methylcyclohexylamine (1.0 equiv).

  • Add tert-butyl acrylate (1.2 equiv) dropwise at room temperature.

  • Seal the vial and heat the neat mixture to 80 °C for 24 hours.

  • Self-Validation Check: Remove an aliquot and analyze via 1H NMR. The reaction is complete when the vinylic protons of the acrylate (

    
     5.8–6.4 ppm) are no longer visible relative to the amine signals.
    
  • Purify via vacuum distillation to remove excess acrylate, yielding the pure secondary amine.

Protocol 2: Analytical Confirmation (NMR & MS)

Causality: Rigorous structural elucidation ensures no structural rearrangements occurred during the thermal addition.

  • Sample Preparation: Dissolve 15 mg of the purified adduct in 0.6 mL of CDCl₃.

  • NMR Acquisition: Acquire standard 1D spectra. Look for the diagnostic 9H singlet at

    
     ~1.42 ppm.
    
  • 2D HMBC Experiment: Run an HMBC experiment to establish connectivity.

    • Self-Validation Check: A definitive cross-peak must be observed between the N-CH₂ protons (

      
       ~2.8 ppm) and the C1 carbon of the cyclohexyl ring.
      
  • ESI-HRMS Analysis: Inject the sample into an LC-MS system operating in positive ESI mode.

    • Self-Validation Check: Isolate the [M+H]⁺ parent ion at m/z 242.21. Apply CID; the appearance of a base peak at m/z 186.15 confirms the neutral loss of isobutylene.

Protocol 3: Selective Orthogonal Deprotection

Causality: Traditional TFA deprotection can be too harsh for sensitive downstream peptides.2 allows for chemoselective tert-butyl ester cleavage while leaving other acid-labile groups intact[2].

  • Dissolve the adduct (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Add ZnBr₂ (5.0 equiv) and stir the suspension at room temperature for 24 hours.

  • Self-Validation Check: Monitor by LC-MS. The complete disappearance of the m/z 242.21 peak and the emergence of m/z 186.15 ([M+H]⁺ of the free acid) indicates complete conversion.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, and concentrate the organic layer to yield the free acid.

References

  • Title: Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles Source: ResearchGate URL: [Link]

  • Title: An Aza-michael Addition Product Causes Incompatibility Between Etacrynic Acid and Theophylline in a Paediatric Cardiological ICU Source: NIH / PubMed URL: [Link]

  • Title: Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr₂ Source: ResearchGate URL: [Link]

Sources

Comparative

Analytical Methodologies and Reference Standard Validation for tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate

As pharmaceutical pipelines increasingly rely on complex aliphatic and non-aromatic building blocks, the analytical characterization of these intermediates presents unique challenges. tert-Butyl 3-[(2-methylcyclohexyl)am...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex aliphatic and non-aromatic building blocks, the analytical characterization of these intermediates presents unique challenges. tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate (CAS: 1221342-43-3)[1] is a highly versatile secondary amine and beta-alanine derivative used in drug synthesis.

Structurally, this compound (C₁₄H₂₇NO₂, MW: 241.37 g/mol ) consists of a methylcyclohexyl ring, a secondary amine, and a bulky tert-butyl ester[1]. The critical analytical challenge here is the complete absence of a conjugated π-system or aromatic ring , which renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly insensitive and susceptible to matrix interference.

This guide provides an objective comparison of reference standard sourcing strategies and details the optimal analytical methodologies—specifically comparing universal detection (HPLC-CAD), mass spectrometry (LC-MS/MS), and pre-column derivatization techniques—to ensure rigorous quality control.

Reference Standard Sourcing Strategy: Commercial CRM vs. In-House Synthesis

When establishing an analytical method, the integrity of the reference standard is the foundation of all subsequent quantitative data. For tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate, laboratories must choose between procuring a commercial Certified Reference Material (CRM) or synthesizing the standard in-house.

Causality in Standard Selection

In-house synthesis of this compound typically involves the aza-Michael addition of 2-methylcyclohexylamine to tert-butyl acrylate. While chemically straightforward, this reaction often yields unreacted starting materials and regioisomeric impurities that are difficult to purge. Because these impurities also lack UV chromophores, they can easily be missed during routine in-house purity checks, leading to an overestimation of standard purity.

Commercial standards (e.g., from ChemScene, Cat. No. CS-0124735)[1] are rigorously validated using orthogonal techniques (qNMR and LC-MS) to guarantee ≥98% purity, bypassing the hidden impurity risks associated with in-house synthesis.

Table 1: Performance and Efficiency Comparison of Standard Sources
MetricCommercial CRM (e.g., ChemScene)In-House Synthesized Standard
Purity Assurance ≥98%, certified via orthogonal methods (NMR, MS)Variable; requires rigorous internal qualification
Traceability Fully traceable with Certificate of Analysis (CoA)Requires internal QA documentation and qNMR
Hidden Impurity Risk Low (Validated by manufacturer)High (Unreacted aliphatic amines may be missed by UV)
Time-to-Implementation Immediate (Off-the-shelf availability)2–4 weeks (Synthesis, purification, and qualification)
Cost Efficiency High for routine QA/QC (Eliminates labor costs)Low (High analytical labor cost for qualification)

Analytical Methodology Comparison

Because tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate lacks a strong UV chromophore, analytical scientists must rely on alternative detection strategies[2]. The three most viable approaches are HPLC-CAD (Charged Aerosol Detection)[3], LC-MS/MS , and HPLC-UV with Pre-column Derivatization .

  • HPLC-CAD: CAD is a mass-based, universal detector that measures any non-volatile or semi-volatile analyte, regardless of its optical properties[3][4]. It is the gold standard for this compound because it provides a uniform response factor without the need for complex derivatization[2].

  • LC-MS/MS: Offers unparalleled sensitivity and structural confirmation via mass-to-charge (m/z) ratio, but is susceptible to ion suppression from sample matrices.

  • Derivatization HPLC-UV: Utilizes reagents like FMOC-Cl (9-Fluorenylmethyl chloroformate) to covalently attach a UV-active chromophore to the secondary amine. While cost-effective for labs lacking CAD or MS, it introduces variability through reaction kinetics.

Table 2: Analytical Performance Comparison
Analytical TechniqueSensitivity (LOD)Matrix IndependenceEquipment CostWorkflow Complexity
UHPLC-CAD ~10–50 ng/mLHighMediumLow (Direct injection)
LC-MS/MS <1 ng/mLLow (Ion suppression risk)HighMedium (Requires tuning)
Derivatization-UV ~100 ng/mLMediumLowHigh (Requires reaction step)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in system suitability checks.

Protocol A: Direct Analysis via UHPLC-CAD

Causality: CAD requires strictly volatile mobile phases. Non-volatile salts (like phosphate) will precipitate in the drying tube, causing catastrophic background noise and detector fouling[3]. Therefore, ammonium formate is selected.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate reference standard and dissolve in 10.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH adjusted to 3.5 with formic acid to ensure the secondary amine is fully protonated, improving peak shape).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC CSH C18 (2.1 x 100 mm, 1.7 µm). Reasoning: The Charged Surface Hybrid (CSH) particle mitigates peak tailing common with basic secondary amines.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • CAD Settings: Evaporator temperature at 35°C; Data collection rate at 10 Hz.

  • System Validation: Inject a blank (Acetonitrile) to ensure a stable baseline. Inject the standard in triplicate; the Relative Standard Deviation (RSD) of the peak area must be ≤2.0%.

Protocol B: Pre-Column FMOC Derivatization for HPLC-UV

Causality: If CAD or MS is unavailable, the secondary amine must be derivatized. FMOC-Cl is chosen because it reacts rapidly with secondary amines to form stable carbamates. A borate buffer (pH 8.5) is critical; it ensures the amine is deprotonated (nucleophilic) while preventing rapid hydrolysis of the FMOC-Cl reagent.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer, adjusted to pH 8.5 with 0.1 M NaOH.

  • Reagent Preparation: Dissolve 15 mg of FMOC-Cl in 10 mL of anhydrous acetonitrile (prepare fresh daily).

  • Reaction Execution:

    • Mix 100 µL of the analyte sample (in water/acetonitrile) with 100 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl reagent.

    • Vortex and incubate at room temperature for exactly 20 minutes.

  • Quenching: Add 100 µL of 1% glycine solution to quench unreacted FMOC-Cl, preventing interfering reagent peaks in the chromatogram.

  • Analysis: Inject onto an HPLC-UV system using a standard C18 column, detecting at λ = 265 nm.

Structural & Workflow Visualizations

The following diagrams illustrate the logical decision-making process for analytical method selection and the chemical mechanism behind the derivatization strategy.

G Start tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate Analysis Strategy Q1 Is LC-MS/MS or HPLC-CAD available? Start->Q1 Yes Yes Q1->Yes No No (Only HPLC-UV) Q1->No CAD UHPLC-CAD (Direct Analysis) Yes->CAD Routine QA/QC MS LC-MS/MS (High Sensitivity/Trace) Yes->MS Impurity Profiling Deriv Pre-column Derivatization (e.g., FMOC-Cl) No->Deriv Required for chromophore UV HPLC-UV Analysis (λ = 265 nm) Deriv->UV

Analytical workflow decision tree for non-UV active secondary amines.

G Amine Target Analyte (Secondary Amine) No UV Absorbance Reaction Nucleophilic Substitution Amine->Reaction Reagent FMOC-Cl Reagent (Highly UV Active) Reagent->Reaction Buffer Borate Buffer (pH 8.5) Deprotonation Catalyst Buffer->Reaction Product FMOC-Derivatized Analyte Strong UV Absorbance Reaction->Product

Chemical logic of FMOC pre-column derivatization for UV detection.

References

  • Development of HPLC-CAD method for simultaneous quantification of related substances Source: ResearchGate URL:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling Source: MDPI (Molecules) URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.